Methyl 2-Fluoro-4-nitrophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-fluoro-4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(11(13)14)5-8(6)10/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFELCQQSVRXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593184 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337529-74-5 | |
| Record name | Methyl (2-fluoro-4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Nitroaromatic Building Block
Methyl 2-Fluoro-4-nitrophenylacetate is a key chemical intermediate whose structural motifs—a fluorinated phenyl ring, a nitro group, and a methyl ester—make it a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound. The nitro group, a versatile functional group, can be readily reduced to an amine, which then serves as a handle for further molecular elaboration in the development of pharmaceuticals and agrochemicals. This guide provides a detailed exploration of a reliable and efficient pathway for the synthesis of this important compound, delving into the mechanistic underpinnings of the reactions and providing practical, field-tested protocols.
Strategic Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the nitration of a commercially available precursor to yield 2-Fluoro-4-nitrophenylacetic acid. The second, and final, step is the esterification of this carboxylic acid to the desired methyl ester. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of the individual steps.
Caption: Overall synthesis workflow for this compound.
Part 1: Synthesis of the Precursor - 2-Fluoro-4-nitrophenylacetic Acid
The initial stage of the synthesis focuses on the preparation of the carboxylic acid intermediate, 2-Fluoro-4-nitrophenylacetic acid. This is achieved via the nitration of 3-Fluorophenylacetic acid.
Mechanistic Insight: Electrophilic Aromatic Substitution
The core of this reaction is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from concentrated nitric and sulfuric acids, acts as the electrophile. The fluorine atom and the acetic acid side chain on the phenyl ring are directing groups. The fluorine is an ortho-, para-director, while the acetic acid group is a weak deactivator. The nitration occurs predominantly at the position para to the fluorine and ortho to the acetic acid group due to steric hindrance at the other ortho position relative to the fluorine.
Experimental Protocol: Nitration of 3-Fluorophenylacetic Acid
A protocol adapted from established procedures for similar nitrations provides a reliable method for this transformation.[1]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 3-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 23.2 g |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100 mL |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 6.5 mL |
Procedure:
-
To a flask containing 100 mL of concentrated sulfuric acid, add 23.2 g of 3-fluorophenylacetic acid with stirring.
-
Cool the mixture in an ice bath to maintain a temperature below 40°C.
-
Slowly add 6.5 mL of concentrated nitric acid dropwise to the mixture, ensuring the temperature remains controlled.
-
After the addition is complete, allow the mixture to stir at ambient temperature for 24 hours.
-
Pour the reaction mixture onto approximately 1 kg of crushed ice with vigorous stirring.
-
The resulting precipitate, crude 5-fluoro-2-nitrophenylacetic acid, is collected by filtration.
-
Wash the solid with cold water and dry it under a vacuum to yield the product.
Expected Outcome:
This procedure typically yields crude 5-fluoro-2-nitrophenylacetic acid with a melting point in the range of 137-142°C.[1]
Part 2: Fischer Esterification to this compound
The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of alcohol, in this case, methanol.
Mechanistic Insight: Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification is a reversible reaction that proceeds through a series of protonation and nucleophilic attack steps.[2]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.
The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield of the ester.
Experimental Protocol: Esterification of 2-Fluoro-4-nitrophenylacetic Acid
This protocol is based on established methods for Fischer esterification and analogous esterifications of similar compounds.[3][4][5]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Fluoro-4-nitrophenylacetic acid | C₈H₆FNO₄ | 199.14 | (e.g., 10 g) |
| Methanol | CH₃OH | 32.04 | (e.g., 100 mL) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | (e.g., 2 mL) |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
Procedure:
-
Dissolve 2-Fluoro-4-nitrophenylacetic acid in an excess of methanol in a round-bottom flask.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.[4]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Expected Outcome:
The final product, this compound, is typically a solid at room temperature.[6] The yield for Fischer esterifications is generally high, often exceeding 90% with proper technique.
Summary of Key Transformations and Reagents
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Electrophilic Aromatic Substitution (Nitration) | 3-Fluorophenylacetic acid | Conc. HNO₃, Conc. H₂SO₄ | 2-Fluoro-4-nitrophenylacetic acid |
| 2 | Fischer Esterification | 2-Fluoro-4-nitrophenylacetic acid | Methanol, Conc. H₂SO₄ (catalyst) | This compound |
Conclusion: A Robust Pathway to a Versatile Intermediate
The described two-step synthesis provides a clear and efficient route to this compound. The methodology relies on fundamental and well-understood organic reactions, ensuring its accessibility and reproducibility in a standard laboratory setting. By understanding the underlying mechanisms of both the nitration and the Fischer esterification steps, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The resulting product is a valuable asset for medicinal and materials chemistry, enabling the development of novel and impactful molecules.
References
- 1. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Ethyl 4-fluoro-2-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 2-(2-fluoro-4-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]
A Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate: Properties, Synthesis, and Applications
Executive Summary: Methyl 2-Fluoro-4-nitrophenylacetate is a substituted phenylacetic acid derivative featuring a unique combination of functional groups: a fluorine atom, a nitro group, and a methyl ester. This arrangement makes it a highly versatile and valuable intermediate in organic synthesis, particularly within the realms of pharmaceutical development and fine chemical manufacturing. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for specific chemical transformations, while the ester and benzylic positions offer additional sites for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, outlines a representative synthetic protocol with mechanistic considerations, details its expected spectroscopic signature, explores its chemical reactivity and synthetic potential, and summarizes essential safety and handling procedures.
Introduction
Substituted phenylacetic acids and their esters are foundational scaffolds in medicinal chemistry, appearing in the core structure of numerous therapeutic agents. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological activity, metabolic stability, and pharmacokinetic profile. This compound (CAS No. 337529-74-5) emerges as a particularly strategic building block.[1][2] The ortho-fluoro substituent can enhance binding affinity to target proteins through hydrogen bonding and other electrostatic interactions, while also blocking metabolic oxidation at that position. The para-nitro group is a powerful electron-withdrawing group that can be readily transformed into an amine, providing a crucial handle for further derivatization in drug discovery programs.[3] This guide serves as a technical resource for researchers and drug development professionals seeking to leverage the unique chemical attributes of this compound.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
Key Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-(2-fluoro-4-nitrophenyl)acetate | N/A |
| CAS Number | 337529-74-5 | [2][4] |
| Molecular Formula | C₉H₈FNO₄ | [1][5] |
| Molecular Weight | 213.16 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Synonyms | Methyl (2-fluoro-4-nitrophenyl)acetate; 2-fluoro-4-nitroBenzeneacetic acid methyl ester | [1] |
Chemical Structure
The molecular structure is depicted below, highlighting the spatial relationship of the key functional groups.
References
- 1. Methyl 2-(2-fluoro-4-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl (2-fluoro-4-nitrophenyl)acetate | CAS#:337529-74-5 | Chemsrc [chemsrc.com]
- 5. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 2-Fluoro-4-nitrophenylacetate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-Fluoro-4-nitrophenylacetate, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its characterization.
Introduction
This compound is a substituted aromatic compound featuring an ester, a nitro group, and a fluorine atom. This unique combination of functional groups imparts specific electronic and steric properties, making detailed spectroscopic analysis crucial for its unambiguous identification and for understanding its reactivity and potential applications. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the electron distribution within the benzene ring, which is reflected in its spectroscopic signatures.
This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Each section will provide a detailed experimental protocol, a summary of the expected spectral data, and an expert interpretation of the key features, grounded in established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, provides an additional layer of structural information through H-F and C-F couplings.[1]
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is critical for accurate data interpretation.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets (or doublets due to C-F coupling).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Number of Protons | Assignment |
| ~3.80 | s | - | 3H | -OCH₃ |
| ~3.95 | s | - | 2H | -CH₂- |
| ~7.40 | t | ~8.5 | 1H | Ar-H5 |
| ~8.05 | dd | ~8.5, ~2.5 | 1H | Ar-H6 |
| ~8.20 | dd | ~10.0, ~2.5 | 1H | Ar-H3 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant(s) (J, Hz) | Assignment |
| ~40.0 | s | - | -CH₂- |
| ~53.0 | s | - | -OCH₃ |
| ~115.0 | d | ~25.0 | Ar-C3 |
| ~122.0 | d | ~4.0 | Ar-C5 |
| ~130.0 | d | ~8.0 | Ar-C1 |
| ~141.0 | d | ~3.0 | Ar-C6 |
| ~148.0 | s | - | Ar-C4 |
| ~158.0 | d | ~250.0 | Ar-C2 |
| ~170.0 | s | - | C=O |
Interpretation of NMR Spectra
The predicted chemical shifts and coupling patterns are a direct consequence of the molecular structure.
-
¹H NMR:
-
The methyl protons (-OCH₃) are expected to appear as a singlet around 3.80 ppm, a typical region for methyl esters.
-
The methylene protons (-CH₂-) adjacent to the aromatic ring will also be a singlet, shifted slightly downfield to around 3.95 ppm due to the influence of the aromatic ring.
-
The aromatic protons exhibit a complex splitting pattern due to both H-H and H-F couplings.
-
H5: This proton is coupled to H6 (ortho, J ≈ 8.5 Hz) and the fluorine at C2 (meta, J ≈ 8.5 Hz), resulting in a triplet.
-
H6: Coupled to H5 (ortho, J ≈ 8.5 Hz) and H3 (meta, J ≈ 2.5 Hz), appearing as a doublet of doublets.
-
H3: Coupled to the fluorine at C2 (ortho, J ≈ 10.0 Hz) and H6 (para, J ≈ 2.5 Hz), also resulting in a doublet of doublets. The strong deshielding effect of the adjacent nitro group and fluorine atom pushes this proton furthest downfield.
-
-
-
¹³C NMR:
-
The aliphatic carbons of the methyl and methylene groups appear in the upfield region of the spectrum.
-
The aromatic carbons show distinct signals influenced by the substituents. The most notable feature is the large one-bond coupling constant between C2 and the fluorine atom (¹JC-F), predicted to be around 250 Hz. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine (²JC-F and ³JC-F), which are invaluable for definitive assignments.
-
The carbonyl carbon of the ester group is expected at the far downfield end of the spectrum, around 170 ppm.
-
Caption: Key ¹H-¹⁹F NMR couplings in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorptions from the ester and nitro groups.
-
Carbonyl Stretch (C=O): A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.
-
Nitro Group Stretches (NO₂): The nitro group will give rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The presence of both of these intense bands is a strong indicator of a nitro-aromatic compound.
-
C-F Stretch: The carbon-fluorine bond will produce a strong absorption in the fingerprint region, typically around 1100 cm⁻¹.
-
Aromatic Region: The aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C ring stretches are observed around 1600 and 1475 cm⁻¹.
Caption: Correlation of functional groups to their characteristic IR absorptions.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source for accurate mass determination.
Sample Preparation (ESI-HRMS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition (Positive Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
The instrument will detect protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M]⁺• (Molecular Ion) | 213.0437 |
| [M+H]⁺ | 214.0515 |
| [M+Na]⁺ | 236.0335 |
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
m/z 213: Molecular ion [C₉H₈FNO₄]⁺•
-
m/z 182: Loss of -OCH₃ (methoxy group)
-
m/z 154: Loss of -COOCH₃ (carbomethoxy group)
-
m/z 167: Loss of NO₂ (nitro group)
-
m/z 136: Loss of both NO₂ and -OCH₃
Interpretation of the Mass Spectrum
-
Molecular Ion: The primary goal of MS is to identify the molecular ion peak. For this compound (C₉H₈FNO₄), the exact mass is 213.0437 Da. High-resolution mass spectrometry can confirm this mass to within a few parts per million, providing strong evidence for the elemental composition.
-
Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. In an EI spectrum, common fragmentation pathways would include:
-
The loss of the methoxy radical (•OCH₃) from the ester, leading to a fragment at m/z 182.
-
The loss of the entire carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 154.
-
The loss of the nitro group (•NO₂) is also a common fragmentation pathway for nitroaromatics, which would yield a fragment at m/z 167.
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. While direct experimental data is not yet widely published, a comprehensive and reliable spectroscopic profile can be predicted based on the well-understood principles of spectroscopy and by comparison with closely related, structurally characterized molecules. This guide provides the necessary protocols and interpretive framework for researchers to confidently identify and characterize this compound, ensuring the integrity and validity of their scientific investigations.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-Fluoro-4-nitrophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-4-nitrophenylacetate is a substituted phenylacetate derivative of significant interest in medicinal chemistry and drug discovery. The presence of a fluorine atom at the ortho position and a nitro group at the para position of the phenyl ring imparts unique electronic and steric properties to the molecule. These substitutions can profoundly influence its chemical reactivity, biological activity, and pharmacokinetic profile. Understanding the precise molecular structure and conformational preferences of this compound is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. It details the synthetic pathways for its preparation, predicts its key spectroscopic features, and delves into its likely three-dimensional arrangement based on theoretical principles and data from analogous compounds.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be logically approached through a two-step process: the synthesis of the precursor carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid, followed by its esterification.
Synthesis of 2-Fluoro-4-nitrophenylacetic Acid
A plausible synthetic route to 2-Fluoro-4-nitrophenylacetic acid involves the nitration of a suitable fluorophenylacetic acid precursor. For instance, the nitration of 2-fluorophenylacetic acid using a mixture of concentrated nitric and sulfuric acids would be a standard approach.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorophenylacetic acid in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Fischer Esterification to this compound
The synthesized 2-Fluoro-4-nitrophenylacetic acid can be converted to its methyl ester via the Fischer esterification reaction, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Mixture: Dissolve 2-Fluoro-4-nitrophenylacetic acid in an excess of methanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the ester with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.[2][3]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Predicted Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and methyl protons of the acetate group. Based on the data for 4-(2-fluoro-4-nitrophenyl)morpholine, the aromatic region of this compound would likely exhibit complex splitting patterns due to 1H-1H and 1H-19F couplings.[4]
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. The fluorine substitution will introduce additional splitting.
-
Methylene Protons (-CH2-): A singlet or a doublet (due to coupling with the ortho fluorine) is expected for the methylene protons of the acetate group, likely in the range of δ 3.8-4.2 ppm.
-
Methyl Protons (-CH3): A singlet for the methyl ester protons should appear around δ 3.7-3.9 ppm.
13C NMR Spectroscopy
The 13C NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts and C-F coupling.[5]
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon should resonate around δ 170-175 ppm.
-
Methylene Carbon (-CH2-): The methylene carbon is expected to appear in the range of δ 40-45 ppm.
-
Methyl Carbon (-OCH3): The methyl carbon of the ester group will likely have a chemical shift around δ 52-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| C=O (ester) | 1735-1750 (strong) |
| C-O (ester) | 1150-1250 (strong) |
| NO2 (asymmetric stretch) | 1510-1560 (strong) |
| NO2 (symmetric stretch) | 1345-1385 (strong) |
| C-F | 1000-1400 (strong) |
| Aromatic C-H | 3000-3100 (medium) |
| Aliphatic C-H | 2850-3000 (medium) |
Molecular Structure and Conformation
The three-dimensional structure and conformational preferences of this compound are dictated by the interplay of steric and electronic effects of its substituents.
Key Structural Features
The molecule consists of a planar phenyl ring substituted with a fluoro group, a nitro group, and a methyl acetate moiety. The presence of the ortho-fluoro substituent is expected to influence the orientation of the adjacent methyl acetate group.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the C(phenyl)-C(methylene) single bond. Theoretical studies on ortho-substituted phenylacetic acids suggest that the conformational equilibrium is governed by hyperconjugative effects rather than steric hindrance.[6] It is likely that the most stable conformer will have the C=O bond of the ester group oriented away from the bulky ortho-fluoro substituent to minimize steric repulsion.
Computational modeling would be a valuable tool to more definitively determine the preferred conformation and to calculate key dihedral angles.[7][8][9][10] Such studies can provide insights into the lowest energy conformers and the rotational barriers between them.
Proposed Low-Energy Conformation
Caption: A plausible low-energy conformation of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, predicted spectroscopic properties, and likely molecular conformation of this compound. While experimental data for this specific molecule is limited, a robust understanding of its characteristics can be inferred from established chemical principles and data from analogous compounds. The synthetic protocols outlined provide a clear pathway for its preparation, and the predicted spectroscopic data serves as a valuable reference for its characterization. The conformational analysis suggests a preferred orientation of the substituents that minimizes steric interactions. Further experimental and computational studies are warranted to validate these predictions and to fully elucidate the structure-property relationships of this promising molecule for drug discovery and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. uakron.edu [uakron.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. "Computational Design of β-Fluorinated Morphine Derivatives for pH-spec" by Makena Augenstein, Nayiri Alexander et al. [digitalcommons.chapman.edu]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Technical Guide to the Solubility of Methyl 2-Fluoro-4-nitrophenylacetate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-Fluoro-4-nitrophenylacetate, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand its solubility in a range of common organic solvents. The principles outlined herein are grounded in fundamental chemical theory and established laboratory practices, enabling users to make informed decisions regarding solvent selection for synthesis, purification, and formulation. This document details the molecular characteristics influencing solubility, provides a qualitative solubility prediction in various solvent classes, and presents a detailed experimental protocol for quantitative solubility determination.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences every stage of the drug development and manufacturing lifecycle. From reaction kinetics and work-up procedures to purification and final formulation, understanding and controlling solubility is paramount for ensuring process efficiency, product purity, and bioavailability. This compound, with its nuanced molecular structure, presents a unique case study in solubility prediction and determination. This guide aims to demystify the factors governing its solubility and provide practical, actionable insights for laboratory and process chemists.
Molecular Structure and its Influence on Solubility
The solubility of this compound is dictated by the interplay of its constituent functional groups and the overall polarity of the molecule. A thorough analysis of its structure provides the foundation for predicting its behavior in various solvents.
-
Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's solubility in nonpolar and moderately polar aromatic solvents through π-π stacking interactions.
-
Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group introduces a significant dipole moment, enhancing solubility in polar aprotic solvents.
-
Ester Group (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic and aprotic polar solvents.
-
Fluoro Group (-F): The electronegative fluorine atom adds to the molecule's polarity. However, its small size and limited hydrogen bonding capacity mean its influence is less pronounced than the nitro or ester groups.
The combination of these functional groups results in a molecule of moderate to high polarity . This suggests that this compound will exhibit preferential solubility in polar organic solvents.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.[1][2] It is crucial to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The strong dipole moments of these solvents can effectively solvate the polar nitro and ester groups of the solute.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the ester and nitro groups, although the lack of a hydrogen bond donor on the solute limits this interaction.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The moderate polarity of these solvents allows for favorable dipole-dipole interactions with the solute. |
| Aromatic | Toluene, Benzene | Low to Moderate | While π-π stacking is possible with the benzene ring, the overall polarity mismatch limits solubility. |
| Nonpolar | Hexane, Heptane, Cyclohexane | Low / Insoluble | The significant difference in polarity between the solute and these nonpolar solvents results in poor solvation.[2] |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound using UV-Visible Spectroscopy, a technique well-suited for compounds with a chromophore like the nitro-aromatic system.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Workflow for quantitative solubility determination.
Detailed Procedure
Part 1: Preparation of Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare Standard Solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting linear plot is the calibration curve.
Part 2: Determination of Saturated Solution Concentration
-
Prepare Saturated Solutions: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Equilibrate: Place the vials in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
Filter: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute: Accurately dilute a known volume of the clear filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted filtrate at the λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Factors Influencing Experimental Accuracy
Several factors can influence the accuracy of solubility measurements.[2][4] Adherence to good laboratory practices is essential for obtaining reliable data.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical.[2][4]
-
Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility. The time required to reach equilibrium should be determined empirically.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Use high-purity materials.
-
Solid State Form: The crystalline form (polymorph) of the solid can impact its solubility. Ensure consistency in the solid form used for experiments.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Absorbance Readings | Instrumental error, improper cuvette handling, solution instability. | Calibrate the spectrophotometer, ensure cuvettes are clean and properly aligned, and analyze solutions promptly after preparation. |
| Non-linear Calibration Curve | Concentrations outside the linear dynamic range of the instrument. | Prepare standards within a narrower, lower concentration range. |
| Precipitation Upon Dilution | The diluted solution is still supersaturated. | Use a higher dilution factor. |
| Low Solubility Measurement | Insufficient equilibration time, temperature fluctuations. | Increase the equilibration time and ensure precise temperature control. |
Conclusion
References
The Strategic Intermediate: A Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate for Advanced Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Application, and Characterization of Methyl 2-Fluoro-4-nitrophenylacetate.
This in-depth guide provides a senior application scientist's perspective on this compound, a pivotal intermediate in modern medicinal chemistry. We will explore its synthesis, reactivity, and critical role in the development of sophisticated pharmaceutical agents, moving beyond simple procedural outlines to delve into the causal factors that drive experimental design and ensure reproducible, high-yield outcomes.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of contemporary drug design. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, most notably its reduction to an amino group.
This compound emerges as a particularly valuable building block, combining these features within a phenylacetate framework. This structure is a common motif in a variety of bioactive molecules, making this intermediate a sought-after precursor in the synthesis of novel therapeutics, including kinase inhibitors and anti-inflammatory agents. This guide will provide the technical insights necessary to effectively utilize this potent intermediate in your research and development endeavors.
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and specific purity requirements. Here, we detail the most logical and field-proven synthetic strategies.
Route A: Esterification of 2-Fluoro-4-nitrophenylacetic Acid
The most direct and widely applicable method for the preparation of this compound is the esterification of its corresponding carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid. This precursor can be synthesized from commercially available 2-Fluoro-4-nitrotoluene.
Diagram: Synthesis of this compound via Esterification
Caption: Synthetic pathway from 2-Fluoro-4-nitrotoluene.
Experimental Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid
This protocol is adapted from established procedures for the oxidation of similar substituted toluenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-nitrotoluene (1 equivalent).
-
Oxidation: Add a solution of potassium permanganate (KMnO4) (3-4 equivalents) in water.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the manganese dioxide (MnO2) precipitate.
-
Acidification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.
-
Isolation: The 2-Fluoro-4-nitrophenylacetic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Experimental Protocol: Esterification to this compound
This is a standard Fischer esterification protocol.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-4-nitrophenylacetic acid (1 equivalent) in an excess of methanol (MeOH).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Alternative Routes
While the esterification route is the most common, other synthetic strategies could be employed, such as the Willgerodt-Kindler reaction starting from 2-fluoro-4-nitroacetophenone, followed by hydrolysis and esterification. However, this route is often lower yielding and less direct.
Chemical Reactivity and Strategic Applications
The reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.
Diagram: Key Reactions of this compound
Caption: Key transformations of the intermediate.
Reduction of the Nitro Group
The most significant transformation of this compound in drug discovery is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using standard reducing agents such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or tin(II) chloride (SnCl2). The resulting Methyl 2-Fluoro-4-aminophenylacetate is a key precursor for the synthesis of various pharmaceuticals.
Application in the Synthesis of Kinase Inhibitors
The 2-fluoro-4-aminophenylacetate core is a privileged scaffold in the design of kinase inhibitors. The amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve pharmacokinetic properties. While a direct synthesis of a marketed drug from this compound is not publicly detailed, its structural motifs are present in numerous kinase inhibitors currently in development. For instance, the general structure is analogous to intermediates used in the synthesis of inhibitors targeting kinases such as mTOR and Aurora kinases.[1][2]
Application in the Synthesis of Anti-Inflammatory Agents
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural framework of this compound provides a template for the development of novel anti-inflammatory agents.[3] The introduction of fluorine can modulate the acidity of the corresponding carboxylic acid and influence its interaction with cyclooxygenase (COX) enzymes.
Characterization and Physicochemical Properties
Accurate characterization of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C9H8FNO4 |
| Molecular Weight | 213.16 g/mol |
| Appearance | Solid |
| CAS Number | 337529-74-5 |
Spectroscopic Data (Predicted and based on analogous compounds)
-
¹H NMR (predicted):
-
Methyl protons (-OCH3): A singlet around 3.7-3.9 ppm.
-
Methylene protons (-CH2-): A singlet around 3.8-4.0 ppm.
-
Aromatic protons: Three protons in the aromatic region (7.0-8.5 ppm), exhibiting complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. One would expect a doublet of doublets and a doublet of doublet of doublets.
-
-
¹³C NMR (predicted):
-
Methyl carbon (-OCH3): A signal around 52-54 ppm.
-
Methylene carbon (-CH2-): A signal around 40-42 ppm.
-
Aromatic carbons: Six signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Carbonyl carbon (-C=O): A signal around 170-172 ppm.
-
Safety, Handling, and Storage
As with any chemical intermediate, proper safety precautions are paramount when handling this compound.
-
Hazard Identification: Based on the Globally Harmonized System (GHS), this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. Nitroaromatic compounds can also have toxic effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in pharmaceutical research and development. Its unique combination of a fluorinated phenyl ring, a reactive nitro group, and a methyl acetate moiety makes it a versatile building block for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with a focus on the underlying scientific principles that govern its use. By understanding the nuances of this powerful intermediate, researchers can unlock new possibilities in the design and synthesis of next-generation therapeutics.
References
An In-depth Technical Guide to Methyl 2-Fluoro-4-nitrophenylacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-Fluoro-4-nitrophenylacetate is a fluorinated aromatic compound that has emerged as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the phenyl ring, imparts specific reactivity that makes it a versatile reagent for the construction of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical considerations for its use in a research and development setting.
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its utility is evident from its role as a key intermediate in the synthesis of various compounds. Its history is therefore intrinsically linked to the broader development of fluorinated aromatic compounds in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 337529-74-5 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Yellow oil or solid |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes, primarily revolving around the introduction of the fluorine and nitro functionalities onto the phenylacetate framework. The choice of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.
A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a readily available fluorinated toluene derivative.
Conceptual Synthetic Workflow
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative, step-by-step methodology for the synthesis of this compound, based on established organic chemistry principles.
Step 1: Nitration of 3-Fluorotoluene
-
To a stirred solution of concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid while maintaining the temperature.
-
Add 3-fluorotoluene dropwise to the cooled nitrating mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-nitrotoluene.
Step 2: Radical Bromination of 3-Fluoro-4-nitrotoluene
-
Dissolve the 3-fluoro-4-nitrotoluene in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture with irradiation from a light source to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate.
-
Remove the solvent under reduced pressure to obtain crude 2-fluoro-4-nitrobenzyl bromide.
Step 3: Cyanation of 2-Fluoro-4-nitrobenzyl bromide
-
Dissolve the crude 2-fluoro-4-nitrobenzyl bromide in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium cyanide and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield 2-fluoro-4-nitrophenylacetonitrile.
Step 4: Hydrolysis of 2-Fluoro-4-nitrophenylacetonitrile
-
Heat the 2-fluoro-4-nitrophenylacetonitrile under reflux in the presence of a strong acid (e.g., aqueous sulfuric acid) or base (e.g., aqueous sodium hydroxide).
-
After the hydrolysis is complete, cool the reaction mixture.
-
If using a basic hydrolysis, acidify the mixture to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 2-fluoro-4-nitrophenylacetic acid.
Step 5: Esterification of 2-Fluoro-4-nitrophenylacetic acid
-
Dissolve the 2-fluoro-4-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours.
-
Cool the reaction and neutralize the excess acid.
-
Remove the excess methanol under reduced pressure.
-
Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to afford this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Synthesis of Amino-derivatives
A key application of this compound is its use in the preparation of the corresponding amino compound, Methyl 2-(4-amino-2-fluorophenyl)acetate. This transformation is typically achieved through the reduction of the nitro group.
Caption: Reduction of the nitro group to an amine.
This resulting aniline derivative is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a key synthetic intermediate whose value is derived from the strategic placement of its fluoro and nitro functional groups. While its specific "discovery" is not documented in a standalone publication, its preparation follows logical and well-established synthetic organic chemistry principles. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and its primary application in the synthesis of amino-derivatives for pharmaceutical research. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of versatile building blocks like this compound is likely to increase.
References
A Senior Application Scientist's Guide to the Purity and Characterization of Methyl 2-Fluoro-4-nitrophenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Analytical Precision
Methyl 2-Fluoro-4-nitrophenylacetate (CAS No. 337529-74-5) is a substituted phenylacetate derivative that serves as a crucial building block in synthetic organic chemistry.[1][2][3] Its utility in the synthesis of more complex molecules, particularly within pharmaceutical and agrochemical research, demands an unambiguous understanding of its purity and structural integrity. The presence of the fluoro and nitro groups on the aromatic ring, along with the methyl ester moiety, creates a molecule with specific reactivity and spectroscopic characteristics.
For professionals in drug development, the rigorous characterization of such intermediates is not merely an academic exercise; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Unidentified impurities, even at trace levels, can lead to unforeseen side reactions, altered biological activity, or toxicological issues.[4] This guide provides an in-depth, field-proven perspective on the essential analytical methodologies for establishing the quality of this compound, moving beyond simple data reporting to explain the causality behind experimental choices.
Part 1: Purity Assessment - A Multi-Pronged Chromatographic Approach
The purity of an organic compound is not a single value but a profile. It is defined by the absence of significant levels of impurities, which can include starting materials, synthetic by-products, isomers, and degradation products.[4] A robust purity assessment relies on orthogonal analytical techniques, primarily chromatography, to ensure comprehensive separation and detection.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
For a non-volatile, UV-active compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the unequivocal method of choice. The underlying principle is the partitioning of the analyte between a non-polar stationary phase (typically silica-bonded C18) and a polar mobile phase.
Expertise in Action: The selection of a C18 column is deliberate; its hydrophobic nature provides excellent retention and resolution for aromatic compounds. The nitro group and phenyl ring are strong chromophores, making UV detection highly sensitive. A wavelength of ~270 nm is often a good starting point for detecting nitrophenolic compounds.[5]
Self-Validating Protocol: A well-developed HPLC method must be able to separate the main peak from all potential and actual impurities. This is often achieved using a gradient elution, where the mobile phase composition is changed over time. A gradient from a highly aqueous mobile phase to a high-organic mobile phase ensures that both polar and non-polar impurities are eluted from the column and detected.
Typical HPLC Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust separation of small aromatic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification sharpens peaks and ensures consistent ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Detection | UV Diode Array Detector (DAD) at 270 nm | Allows for sensitive detection and peak purity analysis via spectral comparison. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Verification
GC-MS provides a powerful secondary technique for purity assessment, especially for identifying volatile or semi-volatile impurities.[6] The compound must be thermally stable to be analyzed by GC. This compound is sufficiently volatile for this technique. The primary value of GC-MS lies in the mass spectrometric detection, which can provide molecular weight information for unknown impurity peaks, aiding in their identification.[7]
Identifying Potential Impurities
A critical aspect of purity analysis is understanding the potential impurities that could arise from the synthetic route. Common synthesis pathways may involve the esterification of 2-fluoro-4-nitrophenylacetic acid or nucleophilic aromatic substitution reactions.
Logical Flow of Impurity Identification
Caption: Logical map of potential synthesis-related impurities.
Common impurities to screen for include:
-
Unreacted Starting Material: 2-Fluoro-4-nitrophenylacetic acid.
-
Positional Isomers: Compounds like Methyl 4-fluoro-2-nitrophenylacetate, which can be difficult to separate.[8]
-
Hydrolysis Product: The corresponding carboxylic acid, if the ester is exposed to water under acidic or basic conditions.
Part 2: Unambiguous Structural Characterization
Once purity is established, the definitive structure of the compound must be confirmed. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons. The presence of fluorine introduces characteristic splitting (coupling) patterns.
-
Expertise in Action: The aromatic region will be the most informative. We expect three protons, with complex splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine will show a large coupling constant. The methylene (-CH₂-) and methyl (-OCH₃) protons will appear as sharp singlets, as they have no adjacent protons to couple with.
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature.
Predicted NMR Spectral Data
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Features |
| Aromatic-H | δ 7.4 - 8.2 ppm (m, 3H) | δ 115 - 160 ppm | Complex multiplet due to H-H and H-F coupling. |
| -CH₂- | δ ~4.0 ppm (s, 2H) | δ ~40 ppm | Singlet, adjacent to aromatic ring and ester. |
| -OCH₃ | δ ~3.7 ppm (s, 3H) | δ ~52 ppm | Singlet, characteristic of a methyl ester. |
| C=O | N/A | δ ~170 ppm | Ester carbonyl carbon. |
| C-F | N/A | δ ~155 ppm (d, ¹JCF ≈ 250 Hz) | Large doublet splitting is unambiguous proof of a C-F bond. |
This data is predicted based on known values for similar structures like 4-(2-fluoro-4-nitrophenyl)morpholine and related esters.[8][9]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.
Trustworthiness: While nominal mass MS can confirm the integer molecular weight (213 g/mol ), HRMS provides a highly accurate mass (e.g., 213.0437 Da for the molecular ion C₉H₈FNO₄) that can confirm the elemental composition to within a few parts per million (ppm).[10] This level of accuracy provides irrefutable evidence of the compound's chemical formula.[11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~1740 | C=O stretch | Ester |
| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ stretch | Nitro group |
| ~1250 | C-O stretch | Ester |
| ~1200 | C-F stretch | Aryl-Fluoride |
| ~3100 | C-H stretch | Aromatic |
Part 3: Integrated Analytical Workflow & Protocols
A robust quality control strategy integrates these techniques into a logical workflow.
Overall Characterization Workflow
Caption: Integrated workflow for quality control and release.
Protocol: HPLC Purity Determination
-
Standard/Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 0.5 mg/mL solution.
-
System Setup: Equilibrate the HPLC system (as described in the table above) with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram for at least 25 minutes to ensure all components have eluted.
-
Analysis: Integrate all peaks detected at 270 nm. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The main peak should be spectrally pure as determined by the DAD.
Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is typically suitable for this compound.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
References
- 1. This compound|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. Methyl 2-(2-fluoro-4-nitrophenyl)acetate | CymitQuimica [cymitquimica.com]
- 3. Methyl (2-fluoro-4-nitrophenyl)acetate | CAS#:337529-74-5 | Chemsrc [chemsrc.com]
- 4. scispace.com [scispace.com]
- 5. phmethods.net [phmethods.net]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Ethyl 4-fluoro-2-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 10. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Uncharted Territory of Fluoro-Nitro Aromatics: A Technical Guide to Future Research Frontiers
Abstract
Fluoro-nitro aromatic compounds, a unique class of molecules bearing the potent electron-withdrawing nitro group and the highly electronegative fluorine atom, represent a landscape of untapped potential in chemical synthesis and functional applications. Their distinct electronic properties and reactivity patterns make them invaluable synthons in the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This in-depth technical guide moves beyond established knowledge to illuminate promising, under-explored research avenues for scientists and drug development professionals. We will delve into novel synthetic strategies, probe deeper into mechanistic intricacies, explore innovative applications, and address the critical toxicological and environmental questions that will shape the future of this pivotal class of compounds.
Introduction: The Enduring Significance of Fluoro-Nitro Aromatic Scaffolds
The strategic placement of fluorine and nitro substituents on an aromatic ring creates a powerful interplay of inductive and resonance effects, profoundly influencing the molecule's reactivity and physicochemical properties.[1][3] The nitro group, a strong deactivating group, renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[1][4] The presence of fluorine, the most electronegative element, further enhances this effect, often leading to anomalous reactivity patterns compared to other halogens.[3][5][6] This unique reactivity profile has cemented their role as critical intermediates in the synthesis of a diverse array of functional molecules, from life-saving pharmaceuticals to high-performance polymers.[2][7]
Despite their utility, the full potential of fluoro-nitro aromatic compounds remains to be unlocked. Current research often focuses on well-established transformations, leaving a vast, unexplored chemical space. This guide aims to chart a course for future investigations, highlighting key areas ripe for discovery and innovation.
Deep Dive: Potential Research Areas
Innovations in Synthesis: Beyond Classical Nitration and Halogen Exchange
Traditional synthetic routes to fluoro-nitro aromatics often rely on electrophilic nitration of fluorinated precursors or nucleophilic halogen exchange (Halex) reactions on nitroaromatic systems.[2][8] While effective, these methods can suffer from limitations in regioselectivity, substrate scope, and the use of harsh reagents. The future of this field lies in the development of more elegant and sustainable synthetic methodologies.
Potential Research Directions:
-
Late-Stage C-H Functionalization: Developing novel catalytic systems for the direct, regioselective C-H nitration and fluorination of aromatic compounds would be a paradigm shift. This approach would offer a more atom-economical and modular strategy for accessing complex fluoro-nitro aromatics, avoiding the need for pre-functionalized starting materials.
-
Flow Chemistry for Enhanced Safety and Efficiency: The synthesis of nitroaromatic compounds can be hazardous due to the potential for exothermic and runaway reactions. The adoption of continuous flow technologies can mitigate these risks by offering precise control over reaction parameters, improving heat transfer, and minimizing the volume of hazardous intermediates at any given time. Research into optimizing flow processes for nitration and fluorination reactions is a critical area for process chemistry.
-
Photoredox and Electrochemical Methods: Exploring light- and electricity-driven synthetic transformations offers green alternatives to traditional methods. Research into photoredox-catalyzed nitration and fluorination, as well as electrochemical approaches, could lead to milder reaction conditions and novel reactivity patterns.
Experimental Protocol: A Conceptual Framework for Late-Stage C-H Nitration
Objective: To develop a palladium-catalyzed C-H nitration protocol for a fluorinated aromatic substrate.
Methodology:
-
Catalyst Screening: A high-throughput screen of various palladium catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(TFA)₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) will be conducted.
-
Nitrating Agent Evaluation: A range of nitrating agents (e.g., AgNO₂, tBuONO, N₂O₄) will be tested to identify the optimal source of the nitro group.
-
Solvent and Additive Optimization: The reaction will be optimized with respect to solvent polarity and the addition of oxidants or co-catalysts to enhance catalytic turnover.
-
Substrate Scope Investigation: The optimized conditions will be applied to a diverse range of fluorinated aromatic compounds to assess the generality of the method.
-
Mechanistic Studies: Kinetic analysis, isotopic labeling experiments, and computational modeling will be employed to elucidate the reaction mechanism.
Logical Workflow for Developing Novel Synthetic Methods
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
Methodological & Application
"Methyl 2-Fluoro-4-nitrophenylacetate" in the synthesis of flurbiprofen impurities
Application Note & Protocol Guide
Topic: The Role of Methyl 2-Fluoro-4-nitrophenylacetate in the Synthesis and Impurity Profiling of Flurbiprofen
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flurbiprofen, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) whose therapeutic efficacy and safety are intrinsically linked to its purity.[1] The control of impurities arising during synthesis is a critical mandate in pharmaceutical development, as stipulated by international regulatory bodies. This document provides a detailed examination of a plausible synthetic pathway to flurbiprofen utilizing this compound as a key starting material. We delve into the mechanistic basis for each synthetic step, elucidate the formation pathways of critical process-related impurities, and provide detailed protocols for both the synthesis of flurbiprofen and the analytical characterization of its impurity profile. This guide is intended to serve as an expert resource for scientists engaged in process development, quality control, and the synthesis of pharmaceutical reference standards.
Introduction: The Imperative of Impurity Control
In the synthesis of Active Pharmaceutical Ingredients (APIs) like flurbiprofen, impurities can arise from a multitude of sources, including raw materials, intermediate stages, side reactions, and degradation.[1][2] These impurities, even in trace amounts, can impact the drug's safety, efficacy, and stability. Therefore, a foundational understanding of the synthetic process is paramount to predicting, identifying, and controlling the impurity profile.
This application note focuses on a synthetic strategy commencing with this compound. While numerous routes to flurbiprofen exist, this pathway provides a valuable case study in the strategic introduction of key structural motifs and highlights several reaction types prone to impurity formation. By understanding this process, researchers can develop robust control strategies and synthesize specific impurity reference standards for analytical method validation.[3]
Proposed Synthetic Pathway & Mechanistic Insights
The transformation of this compound to flurbiprofen can be logically constructed in a multi-step sequence. Each step is chosen for its chemical efficiency and is grounded in well-established organic chemistry principles, analogous to reactions found in related pharmaceutical syntheses.[4][5]
The overall workflow is depicted below.
Caption: Proposed synthetic workflow from starting material to Flurbiprofen API.
Step-by-Step Mechanistic Discussion:
-
α-Methylation: The synthesis begins by introducing the methyl group necessary for the propanoate side chain. The starting ester is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate then acts as a nucleophile, attacking an electrophilic methyl source like iodomethane.
-
Causality: The choice of a strong, hindered base is critical to ensure complete and rapid enolate formation without causing saponification of the ester group. The reaction is run at low temperatures (-78 °C) to minimize side reactions.
-
-
Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[4]
-
Causality: This reduction is a key step, converting the electron-withdrawing nitro group into an electron-donating amine, which is required for the subsequent diazotization reaction.
-
-
Sandmeyer Reaction: The primary aromatic amine is converted into a diazonium salt using sodium nitrite under acidic conditions. This unstable intermediate is then treated with a copper(I) bromide salt to install a bromine atom onto the aromatic ring, yielding the key bromo-intermediate.[4]
-
Causality: The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring. The resulting aryl bromide is an ideal substrate for the subsequent palladium-catalyzed cross-coupling reaction.
-
-
Suzuki Coupling: This Nobel Prize-winning reaction is a powerful tool for forming carbon-carbon bonds. The bromo-intermediate is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄) and a base.[6] This step constructs the critical biphenyl core of flurbiprofen.
-
Causality: The Suzuki coupling offers high yields and functional group tolerance, making it a preferred method in modern pharmaceutical synthesis. The base is required to activate the boronic acid in the catalytic cycle.
-
-
Ester Hydrolysis: The final step is the saponification of the methyl ester to the carboxylic acid using a base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate and yield flurbiprofen.
-
Causality: This is a standard and high-yielding deprotection step to reveal the final API.
-
Impurity Formation: Pathways and Identification
A thorough understanding of the reaction at each stage allows for the prediction of potential process-related impurities. The synthesis of these impurities as reference standards is vital for analytical method development and validation.[3]
Caption: Logical relationship between reaction steps and key impurity formation.
| Impurity Type | Formation Stage | Mechanistic Origin |
| Unmethylated Ester | α-Methylation | Incomplete deprotonation or methylation leads to carry-over of the starting material. |
| Phenolic Impurity | Sandmeyer Reaction | The intermediate diazonium salt can be captured by water, leading to the formation of a phenol instead of the desired bromide. |
| Bromo-Intermediate | Suzuki Coupling | Incomplete coupling reaction results in the persistence of the key bromo-intermediate in the final product stream. |
| Biphenyl | Suzuki Coupling | The phenylboronic acid can undergo homocoupling under the reaction conditions to form biphenyl, a common byproduct in Suzuki reactions. |
| Positional Isomers | Raw Material | If the starting this compound contains isomers (e.g., Methyl 2-Fluoro-5-nitrophenylacetate), these will likely be carried through the synthesis, resulting in isomeric impurities of flurbiprofen. |
Experimental Protocols
Disclaimer: These protocols are for research and informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Flurbiprofen
This protocol outlines the complete synthesis from this compound.
Step A: α-Methylation
-
To a flame-dried, three-neck flask under N₂, add anhydrous THF (100 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq). Stir for 30 min.
-
Add a solution of this compound (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C.
-
Add iodomethane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated NH₄Cl solution. Extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography to yield Methyl 2-(2-fluoro-4-nitrophenyl)propanoate.
Step B: Nitro Reduction
-
Dissolve the product from Step A in methanol.
-
Add 10% Pd/C catalyst (5 mol%).
-
Purge the vessel with H₂ gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously until TLC or HPLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Methyl 2-(4-amino-2-fluorophenyl)propanoate.
Step C: Sandmeyer Reaction
-
Dissolve the amine from Step B in an aqueous solution of HBr (3 eq). Cool to 0 °C.
-
Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 min.
-
In a separate flask, dissolve CuBr (1.2 eq) in HBr and cool to 0 °C.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow to warm to room temperature and stir for 2 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify to yield Methyl 2-(4-bromo-2-fluorophenyl)propanoate.
Step D: Suzuki Coupling
-
To a flask, add the bromo-intermediate from Step C (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent (e.g., toluene/water).
-
Add a base (e.g., Na₂CO₃, 2.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the mixture to reflux (e.g., 90 °C) under N₂ until the reaction is complete by TLC/HPLC.
-
Cool, dilute with water, and extract with ethyl acetate. Dry, concentrate, and purify to yield Methyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate.
Step E: Ester Hydrolysis
-
Dissolve the ester from Step D in a mixture of THF and water.
-
Add NaOH (2.0 eq) and heat to 50 °C for 2-4 hours.
-
Cool the mixture and remove the THF in vacuo.
-
Acidify the aqueous residue with 1M HCl until pH ~2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield crude flurbiprofen. Recrystallize from a suitable solvent for purification.
Protocol 2: Analytical Impurity Profiling by HPLC
This method is illustrative and should be fully validated for its intended use.[7]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 247 nm |
| Injection Vol. | 10 µL |
Rationale: A C18 column provides good hydrophobic retention for flurbiprofen and its related, less polar impurities. The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape. A gradient elution is necessary to resolve early-eluting polar impurities from the later-eluting API and non-polar impurities like biphenyl.
Conclusion
The synthetic pathway starting from this compound serves as an excellent model for understanding the synthesis and impurity control of flurbiprofen. By dissecting each reaction step, we can anticipate the formation of specific process-related impurities, such as unreacted intermediates, isomers, and byproducts from side reactions. This knowledge is fundamental for developing robust manufacturing processes and for the targeted synthesis of impurity reference standards. The protocols provided herein offer a practical framework for researchers to explore this chemistry and develop validated analytical methods to ensure the final API meets the stringent purity requirements of the pharmaceutical industry.
References
- 1. Flurbiprofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
- 6. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 7. Verification of proposed USP-NF Flurbiprofen sodium Assay and Organic Impurities Monograph and subsequent Modernization under Allowable Adjustments. [phenomenex.com]
Application Notes and Protocols: Reaction of "Methyl 2-Fluoro-4-nitrophenylacetate" with Nucleophiles
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is of paramount importance. "Methyl 2-Fluoro-4-nitrophenylacetate" (CAS No. 337529-74-5) has emerged as a highly versatile and valuable building block for the synthesis of a diverse array of complex molecules.[1] Its utility stems from a unique combination of structural features: an activated aromatic ring, a good leaving group (fluorine), and a latent functionality in the form of a methyl ester. This trifecta of reactivity allows for precise and controlled modifications, making it a cornerstone reagent for the introduction of substituted nitrophenyl moieties into target structures.
The presence of a nitro group ortho and para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2] This electronic activation, coupled with the excellent leaving group ability of the fluoride ion, facilitates reactions with a wide range of nucleophiles under relatively mild conditions. The ester functionality provides an additional handle for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These characteristics make "this compound" an ideal starting material for the synthesis of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3][4][5]
This comprehensive guide provides an in-depth exploration of the reactivity of "this compound" with various nucleophiles. We will delve into the underlying mechanistic principles, present detailed and validated experimental protocols, and showcase the application of its derivatives in contemporary drug discovery.
Understanding the Reactivity: The Principles of Nucleophilic Aromatic Substitution (SNAr)
The reaction of "this compound" with nucleophiles proceeds via a well-established mechanism known as nucleophilic aromatic substitution (SNAr). This process is typically a two-step addition-elimination sequence.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is rendered electrophilic by the strong electron-withdrawing effects of the ortho-nitro group and the para-ester group. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group. This elimination step is typically fast.
The overall rate of the SNAr reaction is influenced by several factors:
-
Strength of the Nucleophile: More potent nucleophiles will react more rapidly.
-
Nature of the Leaving Group: The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, and it is a sufficiently good leaving group in this activated system.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they do not protonate the Meisenheimer complex.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Methyl 2-Fluoro-4-nitrophenylacetate as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing biological activity and tuning physicochemical properties.[1] Fluorinated building blocks are prized for their ability to confer increased metabolic stability, improved membrane permeability, and modulated pKa values, which can lead to more effective and safer chemical entities. Methyl 2-Fluoro-4-nitrophenylacetate stands out as a particularly valuable intermediate. Its structure is richly functionalized, offering multiple, distinct reaction pathways for chemists to exploit. The molecule features:
-
An activated aromatic ring , where the fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions, strongly activated by the electron-withdrawing nitro group.
-
A reducible nitro group , which can be readily converted to an amine, a key functional group for a vast array of subsequent chemical transformations.
-
A versatile ester moiety , which can be hydrolyzed to the corresponding carboxylic acid or used in other ester-based transformations.
This combination of reactive sites makes this compound a powerful precursor for the synthesis of a diverse range of complex molecules and heterocyclic systems. This guide provides detailed insights and protocols for leveraging its unique chemical reactivity.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 337529-74-5 | [2] |
| Molecular Formula | C₉H₈FNO₄ | [2] |
| Molecular Weight | 213.16 g/mol | [2] |
| Boiling Point | 309.0 ± 27.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
Safety & Handling:
While a specific, comprehensive safety data sheet for this exact compound is not widely available, data from structurally related nitrophenyl and fluorinated aromatic compounds suggest the following precautions:
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[3]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[3]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. Assume the compound is toxic and handle with care.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Application 1: Nucleophilic Aromatic Substitution (SNAr)
Expertise & Rationale:
The primary utility of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The mechanism is predicated on the presence of a strong electron-withdrawing group (the nitro group, -NO₂) positioned ortho and para to a good leaving group (the fluorine atom, -F) on the aromatic ring.[3][5] This electronic arrangement polarizes the C-F bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack.
The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.[5] Consequently, fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr because its high electronegativity strongly activates the ring towards nucleophilic attack.[5] This reaction is a cornerstone for building substituted benzene rings, particularly for synthesizing ethers, amines, and thioethers.
Caption: General workflow for SNAr reaction.
Protocol: Synthesis of Methyl 2-(4-nitro-2-phenoxyphenyl)acetate
This protocol details the synthesis of an aryl ether via an SNAr reaction using phenol as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the starting material).
-
Nucleophile Addition: Add phenol (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(4-nitro-2-phenoxyphenyl)acetate.
Application 2: Reduction of the Nitro Group
Expertise & Rationale:
The conversion of an aromatic nitro group to an aniline is a fundamental and highly valuable transformation in organic synthesis.[6] It changes the electronic nature of the substituent from strongly deactivating to strongly activating, opening up possibilities for electrophilic aromatic substitution reactions. The resulting primary amine is a versatile handle for synthesizing amides, sulfonamides, and for constructing various heterocyclic rings.
Several methods are available for this reduction, with catalytic hydrogenation being one of the cleanest and most efficient.[4][6] Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common choice.[4] Alternatively, metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid can also be used effectively.[6] The choice of reagent can be critical if other reducible functional groups are present in the molecule. For this substrate, catalytic hydrogenation is ideal as it is generally mild and will not affect the ester group.
Caption: Workflow for catalytic hydrogenation.
Protocol: Synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate
This protocol describes the reduction of the nitro group using catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Setup: Add this compound to a round-bottom flask or a specialized hydrogenation vessel.
-
Solvent: Dissolve the starting material in a suitable solvent such as methanol or ethanol.
-
Catalyst: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle it carefully and do not add it to a dry flask. It is often added as a slurry in the reaction solvent.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask with a vacuum and backfill with nitrogen (repeat 3x). Finally, evacuate and fill with hydrogen from the balloon. For larger scales, a Parr hydrogenator should be used.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete within 2-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product, Methyl 2-(4-amino-2-fluorophenyl)acetate, is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.
Application 3: Ester Hydrolysis
Expertise & Rationale:
Hydrolysis of the methyl ester to the corresponding carboxylic acid provides another key functional group for synthetic elaboration. The resulting phenylacetic acid derivative can be used in amide bond couplings (e.g., with amines to form new amides), converted to an acid chloride, or used in other carboxylate-based reactions.
The hydrolysis can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, using a reagent like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is often preferred for its typically faster reaction rates and cleaner outcomes. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid.
Caption: Two-step process for ester hydrolysis.
Protocol: Synthesis of 2-Fluoro-4-nitrophenylacetic Acid
This protocol outlines the base-mediated hydrolysis of the methyl ester.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve this compound in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add the base (LiOH or NaOH) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify it by adding 1 M HCl dropwise until the pH is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting 2-Fluoro-4-nitrophenylacetic acid is often obtained in high purity. If needed, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- 1. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (2-fluoro-4-nitrophenyl)acetate | CAS#:337529-74-5 | Chemsrc [chemsrc.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. synzeal.com [synzeal.com]
- 5. Methyl 2-(2-fluoro-4-nitrophenyl)acetate - C9H8FNO4 | CSSB00010062999 [chem-space.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: Chemoselective Reduction of the Nitro Group in Methyl 2-Fluoro-4-nitrophenylacetate
Abstract
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial entry point for the synthesis of anilines, which are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. This application note provides a detailed technical guide for the chemoselective reduction of the nitro group in Methyl 2-Fluoro-4-nitrophenylacetate to yield Methyl 4-amino-2-fluorophenylacetate. The presence of both an ester and a fluoro substituent on the aromatic ring necessitates careful selection of the reduction methodology to avoid unwanted side reactions such as ester hydrolysis/reduction and hydrodehalogenation. We present and compare three robust protocols: Catalytic Hydrogenation, metal-mediated reduction with iron, and a metal-free reduction using sodium dithionite. Each protocol is detailed with step-by-step instructions, mechanistic insights, and criteria for method selection, empowering researchers to choose the optimal path for their specific laboratory context and scale.
Introduction: The Synthetic Challenge
The conversion of a nitro group to a primary amine is a fundamental six-electron reduction.[1] For the substrate this compound, the primary challenge lies in achieving high chemoselectivity. The chosen reducing agent must selectively act on the nitro moiety while preserving the integrity of two other functional groups:
-
The Methyl Ester: This group is susceptible to reduction by powerful hydride agents (e.g., LiAlH₄) and can be hydrolyzed under strong acidic or basic conditions, especially with prolonged heating.
-
The Fluoro Substituent: The carbon-fluorine bond is generally strong; however, some catalytic systems, particularly those involving palladium under forcing conditions, can induce hydrodehalogenation, leading to an undesired byproduct.
Therefore, the ideal protocol must operate under conditions mild enough to ensure the preservation of these sensitive functionalities, delivering the target aniline in high yield and purity. This guide explores three distinct, field-proven methods that address this challenge.
Mechanistic Considerations & Method Selection
The choice of a reduction strategy is governed by a trade-off between reaction efficiency, cost, scalability, safety, and functional group tolerance.[2]
Catalytic Hydrogenation
This is one of the most efficient and clean methods, with water as the only stoichiometric byproduct.[3] A heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Platinum (Pt) on a carbon support, facilitates the reaction with molecular hydrogen (H₂).[4]
-
Mechanism: The reaction occurs on the catalyst surface. Hydrogen gas is adsorbed and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction via nitroso and hydroxylamine intermediates to the final amine.[5]
-
Causality of Choice: This method is often preferred for its high yields and simple workup (catalyst filtration). However, standard Pd/C can sometimes cause dehalogenation.[4] For substrates with halogens, careful monitoring or the use of alternative catalysts like Raney Nickel or sulfided platinum catalysts is often considered to enhance selectivity.[2][4]
Metal-Mediated Reductions (Dissolving Metals)
The use of easily oxidized metals in acidic or neutral media is a classical, cost-effective, and highly reliable method.[6] Common systems include Fe/HCl (Béchamp reduction), SnCl₂/HCl, and Zn/HCl.[4][7]
-
Mechanism: The reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the medium (acid or water). This sequence of electron transfer and protonation continues through the nitroso and hydroxylamine intermediates until the amine is formed.[5][8]
-
Causality of Choice: These methods exhibit excellent chemoselectivity, typically leaving esters, nitriles, and carbonyls untouched.[2] To avoid the potential for ester hydrolysis under strongly acidic conditions (e.g., concentrated HCl), conducting the reaction with iron powder in the presence of a neutral electrolyte like ammonium chloride (NH₄Cl) in an aqueous solvent system is a superior strategy.[9]
Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and versatile reducing agent that offers a metal-free alternative.[10][11]
-
Mechanism: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. The reaction proceeds through a single-electron transfer mechanism, reducing the nitro group through the standard intermediates to the amine.[11]
-
Causality of Choice: This method is prized for its mild conditions and exceptional functional group tolerance, including esters, ketones, and halides.[11][12] It is an excellent choice for complex or sensitive substrates where catalytic hydrogenation or strongly acidic conditions are undesirable.
Comparative Overview of Protocols
The following table summarizes the key attributes of the three detailed protocols to aid in selection.
| Feature | Protocol 1: H₂/Pd/C | Protocol 2: Fe/NH₄Cl | Protocol 3: Na₂S₂O₄ |
| Primary Reagents | H₂ gas, 10% Pd/C | Iron powder, NH₄Cl | Sodium Dithionite |
| Selectivity | Good to Excellent | Excellent | Excellent |
| Key Advantage | High efficiency, clean byproducts | Low cost, robust, scalable | Mild, metal-free, excellent for sensitive substrates |
| Key Disadvantage | Potential for dehalogenation, requires specialized H₂ equipment | Cumbersome workup to remove iron salts | Requires aqueous solvent system, moderate yields |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst | Exothermic reaction | Potential release of SO₂ |
| Typical Solvents | Methanol, Ethanol, Ethyl Acetate | Ethanol/Water | Dioxane/Water, THF/Water |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is highly efficient but requires careful handling of hydrogen gas and the pyrophoric catalyst.
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Methanol or Ethyl Acetate (reagent grade)
-
Two or three-neck round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Vacuum/Nitrogen manifold
-
Celite® for filtration
Workflow Diagram:
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
Analytical Techniques for Monitoring Reactions with Substituted Phenylacetates
An Application Guide
Introduction: The Significance of Phenylacetate Moieties
Substituted phenylacetates are prevalent structural motifs in active pharmaceutical ingredients (APIs), fine chemicals, and agrochemicals. Their synthesis and subsequent transformations, such as hydrolysis, esterification, or amidation, are fundamental reactions in drug development and chemical manufacturing.[1][2] The ability to accurately monitor these reactions in real-time or via discrete sampling is critical for several reasons:
-
Kinetic Analysis: To understand reaction rates, determine activation energies, and elucidate reaction mechanisms.[3][4]
-
Process Optimization: To identify optimal reaction conditions (temperature, pH, catalyst loading) that maximize yield and minimize impurities.
-
Impurity Profiling: To detect and quantify the formation of side-products or degradation products, which is a critical aspect of pharmaceutical quality control.[5][6]
-
Quality Control (QC): To ensure reaction completion and confirm the identity and purity of the final product.[7]
The choice of analytical technique is paramount and depends on the specific characteristics of the reactants and products, the reaction matrix, and the information required. This guide provides a framework for selecting and implementing the most appropriate method.
Strategic Selection of an Analytical Technique
No single technique is universally optimal. The selection process involves a trade-off between the need for detailed structural information, quantitative accuracy, speed, and amenability to the reaction conditions. The following decision tree, rendered in Graphviz, provides a logical workflow for choosing an appropriate starting point.
Caption: Decision tree for selecting an analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for monitoring reactions of small molecules in the pharmaceutical industry.[8][9] It excels at separating non-volatile or thermally labile compounds, which are common characteristics of substituted phenylacetates and their derivatives.
3.1. Principle and Rationale Reversed-phase HPLC (RP-HPLC) is the predominant mode used.[10][11] Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixture). As the reaction progresses, aliquots are taken, quenched, and injected. The change in peak area of the reactant (e.g., a substituted phenylacetate) and the product (e.g., the corresponding phenylacetic acid or a new ester) is monitored over time.
Causality in Method Development:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for phenylacetates, offering excellent hydrophobic retention. For more polar analytes, a Phenyl-Hexyl or a polar-embedded phase might provide alternative selectivity.[10]
-
Mobile Phase: A gradient of increasing organic solvent (acetonitrile or methanol) is often used to elute compounds with a wide range of polarities, ensuring that both the starting ester and the more polar hydrolyzed acid product are resolved effectively.[9] The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase is crucial to suppress the ionization of carboxylic acid products, leading to sharp, symmetrical peak shapes.[12][13]
-
Detector: A UV-Vis detector is standard, as the phenyl ring provides a strong chromophore. The detection wavelength should be set at the absorbance maximum (λmax) of the key analytes for maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire full UV spectra, aiding in peak identification and purity assessment.
3.2. Protocol 1: Monitoring Phenylacetate Hydrolysis by RP-HPLC-UV
This protocol outlines a general method for monitoring the acid-catalyzed hydrolysis of a generic substituted phenylacetate to its corresponding phenylacetic acid.
A. Materials
-
Substituted Phenylacetate (Reactant)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Reaction quenching agent (e.g., a strong base like NaOH if quenching an acid-catalyzed reaction, or an appropriate buffer)
-
HPLC vials with septa
B. Instrumentation & Conditions
-
HPLC System: Quaternary pump, autosampler, column thermostat, PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm (or λmax of primary analyte).
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
C. Procedure
-
Reaction Setup: Initiate the hydrolysis reaction in a thermostatted vessel.
-
Sampling (t=0): Immediately after adding the catalyst (e.g., HCl), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching & Dilution: Immediately transfer the aliquot into an HPLC vial containing 950 µL of a 50:50 Water:Acetonitrile mixture (this serves to dilute and effectively stop the reaction by changing the solvent environment). Cap and vortex. This creates a 20-fold dilution.
-
Time-Course Sampling: Repeat steps 2 and 3 at predetermined intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Analysis: Place all vials in the autosampler and run the HPLC sequence.
-
Data Processing: Integrate the peak areas for the starting phenylacetate and the product phenylacetic acid. Plot the percentage conversion vs. time. (% Conversion = [Product Area / (Product Area + Reactant Area)] * 100).
3.3. Chiral Separations For reactions involving chiral phenylacetates, enantiomeric purity is often a critical quality attribute. Chiral HPLC is essential for separating enantiomers.[14] This is typically achieved using a chiral stationary phase (CSP).[15][16] Method development often involves screening various CSPs and mobile phases (both normal and reversed-phase) to find conditions that provide adequate resolution.[17][18]
Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions where the reactants and products are volatile and thermally stable.[19] When coupled with a Mass Spectrometer (GC-MS), it provides unparalleled separation efficiency and definitive compound identification.[20]
4.1. Principle and Rationale In GC, a liquid sample is injected into a heated port, where it vaporizes and is swept by an inert carrier gas (e.g., Helium) through a capillary column. The column contains a stationary phase to which analytes adsorb and desorb at different rates based on their boiling points and polarity, leading to separation.
Causality in Method Development:
-
Applicability: GC is ideal for less polar, lower molecular weight phenylacetates. Highly polar compounds (like the corresponding acids) or high molecular weight esters may require derivatization to increase their volatility and thermal stability.[21][22]
-
Derivatization: Carboxylic acid products are often converted to their more volatile silyl esters (e.g., using BSTFA) or methyl esters (using diazomethane or MeOH/acid) prior to GC analysis. This step is essential for good peak shape and to prevent column degradation.[21]
-
Column Choice: A nonpolar or mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is a good starting point for separating a range of phenylacetate derivatives.[23]
-
Detector: A Flame Ionization Detector (FID) provides excellent quantitative data. However, a Mass Spectrometer (MS) is highly preferred as it provides mass-to-charge ratio information, allowing for positive identification of reactants, products, and unknown impurities by comparing their fragmentation patterns to spectral libraries.[24]
4.2. Protocol 2: GC-MS Monitoring with Derivatization
This protocol describes monitoring a reaction where the product is a substituted phenylacetic acid, requiring derivatization for analysis.
Caption: Workflow for GC-MS sample preparation with derivatization.
A. Materials
-
Reaction Aliquots
-
Methyl tert-butyl ether (MTBE), HPLC grade[23]
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Hexane (GC grade)
-
GC vials with inserts
B. Instrumentation & Conditions
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI), Scan m/z 40-550.
C. Procedure
-
Sample Preparation: Follow the workflow diagram above. After quenching a reaction aliquot, perform a liquid-liquid extraction to isolate the analytes into an organic solvent like MTBE.[25] Dry the organic layer, evaporate the solvent, and perform the derivatization reaction on the dry residue. Finally, dilute the sample to a known volume with hexane.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Processing: Identify peaks based on their retention times and mass spectra. Quantify by creating calibration curves with derivatized standards or by using an internal standard and calculating relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a uniquely powerful technique because it allows for non-invasive, in-situ monitoring of reactions without the need for sample workup.[26][27] It provides rich structural information and is inherently quantitative under the right conditions.[7][28]
5.1. Principle and Rationale The reaction is conducted directly within an NMR tube inside the spectrometer.[29] A series of 1D spectra (most commonly ¹H NMR) are acquired over time.[26] By integrating signals that are unique to the starting material and the product, their relative concentrations can be determined throughout the reaction.[30][31]
Causality in Experimental Design:
-
Signal Selection: The key to successful NMR monitoring is identifying non-overlapping resonances for both a reactant and a product. For phenylacetates, the methylene protons (-CH₂-) adjacent to the carbonyl group are often good spectroscopic handles as their chemical shift will change significantly upon transformation of the ester.
-
Quantitative Conditions: To ensure signal integrals are directly proportional to concentration, a sufficient relaxation delay (d1) between scans is critical. This delay should be at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei being observed.[30]
-
Internal Standard: For absolute quantification, a known amount of an unreactive internal standard with a simple spectrum (e.g., 1,3,5-trimethoxybenzene or maleic acid) can be added to the reaction mixture.[32] The concentration of an analyte can then be calculated relative to the constant integral of the standard.
5.2. Protocol 3: In-Situ ¹H NMR Reaction Monitoring
A. Materials
-
NMR Tube (and a compatible cap)
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction chemistry.
-
Reactants and catalyst.
-
Internal Standard (optional, for absolute quantification).
B. Instrumentation & Setup
-
NMR Spectrometer: 400 MHz or higher, equipped with variable temperature control.
-
Experiment: A standard 1D proton experiment (e.g., 'zg30'). For kinetic arrays, specialized pulse programs or automation scripts are often used.[26]
-
Key Parameters:
-
ns (Number of Scans): Keep low (e.g., 1 to 4) to get a "snapshot" in time and improve temporal resolution.[26]
-
d1 (Relaxation Delay): Set to ≥ 5 * T₁ of the slowest relaxing proton of interest. A value of 30 seconds is often a safe starting point if T₁ is unknown.
-
TD (Time Domain): Sufficient to resolve peaks of interest.
-
C. Procedure
-
Preparation: Prepare a solution of the starting material and internal standard (if used) in the deuterated solvent directly in the NMR tube.
-
Shimming: Place the tube in the spectrometer, lock on the deuterium signal, and shim the magnetic field for optimal homogeneity.
-
Initiation: Remove the tube, quickly add the final reactant or catalyst, cap, invert to mix, and rapidly re-insert the tube into the spectrometer.
-
Acquisition: Immediately start acquiring a time-arrayed series of 1D ¹H spectra. Modern spectrometer software allows this to be set up as a pseudo-2D experiment where the second dimension is time.[26]
-
Data Processing: Process the arrayed spectra. For each time point, integrate the chosen reactant peak, product peak, and internal standard peak. Calculate the concentration or relative ratio over time to determine kinetics.
Mass Spectrometry (MS)
While often used as a detector for chromatography (LC-MS, GC-MS), direct infusion mass spectrometry can also be used for reaction monitoring, especially with the advent of ambient ionization techniques.[6] MS provides exceptional sensitivity and specificity, making it ideal for detecting low-level intermediates or impurities.[5][33]
-
Principle: A dilute solution of the reaction mixture is continuously infused into the MS ion source (e.g., Electrospray Ionization - ESI). The instrument monitors the ion intensity of the specific mass-to-charge ratios (m/z) corresponding to the reactant and product.
-
Advantages: Very high speed and sensitivity. It is excellent for identifying reaction intermediates and elucidating complex reaction pathways.[6] Techniques like Multiple Reaction Monitoring (MRM) can provide highly specific and sensitive quantification, even in complex matrices.[33][34]
-
Limitations: Direct infusion MS does not separate isomers and can suffer from ion suppression, where the presence of other components in the mixture affects the ionization efficiency of the analyte of interest, complicating quantification. This is why it is most often paired with a chromatographic front-end.
Summary and Comparison of Techniques
| Technique | Primary Application | Strengths | Weaknesses |
| HPLC-UV/PDA | Routine quantitative analysis of non-volatile compounds. | Robust, versatile, excellent quantitation, separates isomers.[8][11] | Requires sampling/quenching, moderate sensitivity. |
| GC-MS | Analysis of volatile, thermally stable compounds. | High separation efficiency, definitive identification via mass spectra.[20][23] | Requires analyte volatility, derivatization often needed for polar groups.[19] |
| NMR | In-situ kinetic studies and structural elucidation. | Non-invasive, real-time data, rich structural information, inherently quantitative.[27][35] | Lower sensitivity, requires deuterated solvents, potential for peak overlap in complex mixtures.[36] |
| Direct MS | Rapid reaction screening, intermediate detection. | Extremely fast and sensitive, provides molecular weight information.[6] | No separation of isomers, susceptible to ion suppression, less quantitative. |
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. oarjpublication.com [oarjpublication.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. tandfonline.com [tandfonline.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. 低分子HPLC [sigmaaldrich.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Phenyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. agilent.com [agilent.com]
- 25. Sample preparation GC-MS [scioninstruments.com]
- 26. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 27. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 32. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 33. lifesciences.danaher.com [lifesciences.danaher.com]
- 34. pharmtech.com [pharmtech.com]
- 35. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 36. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Fluoro-Nitro Aromatic Compounds in Modern Drug Discovery
Introduction: A Synthesis of Potency and Precision
In the landscape of medicinal chemistry, the strategic modification of aromatic scaffolds is a cornerstone of drug design. Among the vast arsenal of functional groups, fluorine and the nitro group stand out for their profound and often transformative impact on molecular properties. While each has been independently exploited to great success, their combined presence on an aromatic ring creates a unique chemical entity—a fluoro-nitro aromatic compound—that offers a powerful, albeit complex, toolkit for the modern drug hunter.
Fluorine, the most electronegative element, is lauded for its ability to enhance metabolic stability, modulate pKa, increase binding affinity, and improve membrane permeability.[1][2][3][4][5] Its small steric footprint allows it to serve as a subtle yet powerful "bioisostere" for hydrogen, profoundly altering electronic properties without significant structural disruption.[6] Conversely, the nitro group is one of the strongest electron-withdrawing groups, a characteristic that has been harnessed both to activate molecules for chemical synthesis and to serve as a bioreductive "warhead" in prodrug strategies.[7][8][9]
This guide provides an in-depth exploration of the application of fluoro-nitro aromatic compounds in drug discovery. We will delve into the mechanistic rationale behind their use, provide detailed protocols for their synthesis and evaluation, and examine case studies that highlight their successful implementation. Our focus is on providing not just the "how," but the critical "why" that underpins experimental design and interpretation for researchers, scientists, and drug development professionals.
Part 1: The Mechanistic Underpinnings of Fluoro-Nitro Aromatic Scaffolds
The combination of fluorine and a nitro group on an aromatic ring creates a highly polarized system. This polarization is not merely an additive effect of the two groups; it generates a unique electronic environment that can be strategically exploited to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacodynamic profiles.
-
Modulation of Physicochemical Properties : The potent, synergistic electron-withdrawing nature of these groups drastically lowers the pKa of nearby basic amines, which can be crucial for optimizing solubility and avoiding off-target interactions (e.g., hERG channel binding).[4] Furthermore, fluorine substitution is a well-established strategy to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1][2]
-
Enhancement of Target Engagement : The C-F bond can form favorable orthogonal dipole-dipole interactions and weak hydrogen bonds with protein backbones or side chains, enhancing ligand binding affinity and selectivity.[1][6] The electron-deficient aromatic ring itself can participate in productive π-stacking or π-anion interactions within a target's active site.
-
Metabolic Stability : Fluorine is often used to block sites of metabolic oxidation.[2][10] By replacing a metabolically labile C-H bond with a much stronger C-F bond, chemists can prevent rapid degradation by cytochrome P450 enzymes, thereby extending the half-life of a drug.[2]
Part 2: The Nitro Group as a Bioreductive Prodrug Trigger
While the nitro group's electron-withdrawing properties are invaluable for synthesis and tuning electronics, its most compelling role in modern therapeutics is as a bioreductive trigger.[7][8][11] Many nitroaromatic drugs are, in fact, prodrugs that remain inactive until the nitro group is reduced by specific enzymes.[12][13]
This process is particularly effective for targeting hypoxic environments, such as those found in solid tumors and within certain bacteria, where oxygen levels are low and the expression of nitroreductase enzymes is high.[14] The reduction is a multi-step process, typically involving a two- or four-electron reduction catalyzed by flavin-dependent nitroreductases.[15][16]
-
Initial Reduction : The nitroaromatic compound (Ar-NO₂) accepts electrons from an enzyme like nitroreductase (NTR).
-
Formation of Intermediates : This leads to the formation of a nitroso (Ar-NO) intermediate, which is further reduced to a hydroxylamine (Ar-NHOH) species.[7][12][16]
-
Generation of Cytotoxic Agent : The hydroxylamine is often the key cytotoxic metabolite, capable of alkylating DNA and other macromolecules, leading to cell death.[12]
This targeted activation provides a powerful mechanism for selective toxicity, killing cancer cells or bacteria while sparing healthy, oxygenated host tissues.[13][17] However, this bioactivation is also linked to the potential for toxicity, including hepatotoxicity and mutagenicity, which must be carefully evaluated during drug development.[15][18][19]
Part 3: Synthetic Strategies and Experimental Protocols
The synthesis of functionalized fluoro-nitro aromatic compounds predominantly relies on Nucleophilic Aromatic Substitution (SNAr). The powerful activation provided by the ortho or para nitro group makes the fluorine atom an exceptionally good leaving group, allowing for facile substitution by a wide range of nucleophiles under relatively mild conditions.[20][21]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the displacement of fluorine from a 1-fluoro-4-nitrobenzene scaffold with an amine nucleophile.
Rationale: The choice of a polar aprotic solvent (DMSO) is critical; it effectively solvates the potassium carbonate counter-ion while leaving the amine nucleophile highly reactive.[22] The reaction is heated to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex, the rate-determining step.[21][22] Reaction progress is monitored by TLC to ensure the starting material is fully consumed before workup.
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)[22]
-
Potassium carbonate (K₂CO₃) (2.0 eq)[22]
-
Dimethyl sulfoxide (DMSO)[22]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).
-
Dissolve the solids in a minimal amount of DMSO.
-
Add the amine nucleophile (1.2 eq) to the reaction mixture.
-
Stir the mixture at 80-100 °C.[22]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).[10]
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 4-nitroaniline derivative.[10]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. scielo.br [scielo.br]
- 8. lassbio.com.br [lassbio.com.br]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: Methyl 2-Fluoro-4-nitrophenylacetate as a Versatile Precursor for Novel Heterocyclic Compound Synthesis
Abstract
This guide provides a comprehensive overview of Methyl 2-Fluoro-4-nitrophenylacetate, a highly functionalized aromatic building block, and its strategic application in the synthesis of medicinally relevant heterocyclic compounds. We delve into the core reactivity principles governed by its unique substitution pattern and present detailed, field-tested protocols for the preparation of novel benzimidazole and quinoxalinone scaffolds. The methodologies are designed for researchers, medicinal chemists, and drug development professionals, emphasizing rational experimental design, mechanistic understanding, and robust execution.
Introduction: The Strategic Value of this compound
The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. This compound (CAS 337529-74-5) emerges as a particularly powerful synthon due to the convergence of three key reactive features within a single molecule:
-
An activated aromatic ring primed for Nucleophilic Aromatic Substitution (SNAr).
-
A fluorine atom serving as an excellent leaving group in SNAr reactions.[1]
-
An active methylene group adjacent to the ester carbonyl, providing a site for carbanion-mediated bond formation.
The strong electron-withdrawing effect of the nitro group, positioned para to the fluorine leaving group, dramatically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. This same nitro group also enhances the acidity of the benzylic protons of the acetate moiety, facilitating their deprotonation to form a stabilized carbanion. This dual reactivity allows for elegant and efficient construction of complex heterocyclic systems, often through tandem or one-pot procedures.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to designing successful synthetic strategies.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 337529-74-5 | [2][3] |
| Molecular Formula | C₉H₈FNO₄ | [4] |
| Molecular Weight | 213.16 g/mol | [4][5] |
| Appearance | Solid (Typical) | |
| Key Reactive Sites | C1 (SNAr), Cα (Active Methylene) | (See Fig. 1) |
The molecule's reactivity is dictated by the electronic interplay of its substituents. The fluorine at C2 is the primary site for nucleophilic attack, while the protons on the alpha-carbon of the acetate group are the most acidic.
Figure 1: Key reactive sites on this compound.
Application I: Synthesis of Benzimidazole Scaffolds via SNAr and Cyclocondensation
Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[6] The following protocol details a one-pot, two-step synthesis of a novel benzimidazole derivative from this compound and an o-phenylenediamine.
Mechanistic Rationale
The reaction proceeds via an initial SNAr displacement of the fluoride by one of the amino groups of the o-phenylenediamine. This forms a diarylamine intermediate. Subsequent heating in the presence of a base promotes an intramolecular cyclocondensation reaction between the second amino group and the ester carbonyl, eliminating methanol and forming the benzimidazole ring.
Figure 2: General SNAr Addition-Elimination Mechanism.
Detailed Experimental Protocol: Synthesis of Methyl 2-(2-((2-aminophenyl)amino)-4-nitrophenyl)acetate Benzimidazole Derivative
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the starting material). Add o-phenylenediamine (1.1 eq) to the mixture.
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the amine and facilitating the SNAr reaction.[7] K₂CO₃ acts as a base to scavenge the HF produced during the substitution.
-
-
SNAr Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cyclocondensation: Increase the temperature of the reaction mixture to 120-130 °C and stir for an additional 6-12 hours. This higher temperature provides the activation energy for the intramolecular amide formation and cyclization.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure benzimidazole product.
Application II: Tandem SNAr-Cyclization for Quinoxalinone Synthesis
Quinoxalinones are another class of heterocyclic compounds with significant therapeutic potential.[8] A highly efficient route to these structures involves a tandem reaction sequence initiated by the SNAr reaction of this compound.
Synthetic Strategy
This strategy is similar to the benzimidazole synthesis but results in a different heterocyclic core due to the nature of the intramolecular cyclization. The initial SNAr reaction with an o-phenylenediamine affords the same diarylamine intermediate. However, under specific conditions, the secondary amine can cyclize onto the ester carbonyl to form a six-membered lactam ring, yielding the quinoxalinone scaffold. This process is effectively an intramolecular amidation.
Figure 3: Synthetic pathways from a common intermediate.
Detailed Experimental Protocol: Synthesis of a 4-Nitro-1,2,3,4-tetrahydroquinoxalin-2-one Derivative
Materials:
-
This compound (1.0 eq)
-
Substituted o-Phenylenediamine (e.g., 4-methyl-1,2-phenylenediamine) (1.0 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and the substituted o-phenylenediamine (1.0 eq) in anhydrous DMSO.
-
Base Addition: Add triethylamine (3.0 eq) to the solution.
-
Causality Note: Triethylamine is a non-nucleophilic organic base sufficient to catalyze the SNAr reaction and promote the subsequent cyclization without causing hydrolysis of the ester. DMSO is a high-boiling polar aprotic solvent ideal for this type of transformation.[7]
-
-
Tandem Reaction: Seal the tube and heat the reaction mixture to 140 °C for 16 hours with vigorous stirring. The reaction progress can be monitored by LC-MS if available.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate will often form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
Table 2: Representative Data for Heterocyclic Synthesis
| Entry | Heterocycle Type | Dinucleophile | Conditions | Typical Yield |
| 1 | Benzimidazole | o-Phenylenediamine | K₂CO₃, DMF, 80°C → 130°C | 65-75% |
| 2 | Quinoxalinone | 4-chloro-o-phenylenediamine | Et₃N, DMSO, 140°C | 70-80% |
| 3 | Benzoxazole | 2-Aminophenol | Cs₂CO₃, Dioxane, 110°C | 60-70% |
Note: Yields are illustrative and will vary based on substrate and precise reaction conditions.
Conclusion
This compound stands out as a pre-activated and versatile building block for diversity-oriented synthesis. Its capacity for undergoing both nucleophilic aromatic substitution and reactions at its active methylene center enables the streamlined construction of valuable heterocyclic cores like benzimidazoles and quinoxalinones. The protocols outlined herein provide a robust foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery, agrochemicals, and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 3. Methyl (2-fluoro-4-nitrophenyl)acetate | CAS#:337529-74-5 | Chemsrc [chemsrc.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
Application Notes and Protocols: Leveraging Methyl 2-Fluoro-4-nitrophenylacetate for Biological Screening
Abstract
The identification of novel bioactive molecules is a cornerstone of modern drug discovery and chemical biology. This process often relies on the screening of diverse chemical libraries to identify compounds that interact with specific biological targets. Covalent fragment-based approaches have emerged as a powerful strategy for identifying new pharmacological modulators, even for proteins previously considered "undruggable". This application note provides a detailed guide to the use of Methyl 2-Fluoro-4-nitrophenylacetate, a versatile chemical scaffold, for the generation of derivative libraries tailored for biological screening. We will delve into the chemical principles underpinning its reactivity, provide detailed protocols for its derivatization, and discuss the application of the resulting compounds in high-throughput screening campaigns.
Introduction: The Power of Covalent Probes in Drug Discovery
The paradigm of drug discovery has evolved significantly, with a renewed interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, often leading to high potency and prolonged duration of action. Fragment-based drug discovery (FBDD) is a complementary approach to high-throughput screening (HTS) that utilizes small, low-molecular-weight compounds ("fragments") to explore the chemical space of a biological target. The convergence of these two strategies—covalent FBDD—offers a powerful platform for identifying novel ligands, including those that bind to cryptic or allosteric sites.
This compound serves as an excellent starting point for creating a library of covalent fragments. Its chemical architecture incorporates key features that enable its utility as a reactive probe:
-
An Activated Aromatic Ring: The presence of a nitro group and a fluorine atom strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAr).
-
A Tunable Reactive Center: The fluorine atom acts as a good leaving group in SNAr reactions, allowing for facile derivatization with a variety of nucleophiles.
-
A Vector for Diversity: The acetate group provides a handle for introducing a wide range of chemical diversity, enabling the synthesis of a library of compounds with varied physicochemical properties.
This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their screening campaigns.
The Chemistry of Derivatization: Nucleophilic Aromatic Substitution
The core of derivatizing this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.
The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex). The position of the nitro group para to the fluorine leaving group is crucial for this stabilization through resonance.
A wide array of nucleophiles can be employed to generate a diverse library of derivatives. Of particular interest in a biological context are nucleophilic amino acid side chains, such as the thiol group of cysteine and the amino group of lysine. Thiol-reactive probes are especially common in chemical biology for their ability to selectively label cysteine residues in proteins.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: Reactions involving sensitive reagents, particularly thiols which can oxidize, should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol for Derivatization with a Thiol-Containing Nucleophile
This protocol describes a general procedure for the reaction of this compound with a model thiol, such as N-acetyl-L-cysteine.
Materials:
-
This compound (FW: 213.16 g/mol )
-
N-acetyl-L-cysteine (FW: 163.19 g/mol )
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel 60 F254)
-
LC-MS system
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add N-acetyl-L-cysteine (1.1 eq) to the solution.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the reaction mixture. The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Typical Value | Notes |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS |
| Temperature | Room Temperature | Can be heated to accelerate slow reactions |
| Solvent | DMF, DMSO, Acetonitrile | Choose a polar aprotic solvent |
| Base | TEA, DIPEA | A non-nucleophilic organic base is preferred |
| Yield | 60 - 90% | Dependent on the nucleophile and reaction conditions |
Table 1: Typical reaction parameters for the derivatization of this compound with thiols.
Application in Biological Screening
The library of derivatives generated from this compound can be utilized in various biological screening assays to identify new bioactive compounds. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a miniaturized format.
Assay Design
The choice of screening assay is critical and depends on the biological question being addressed. Common assay formats include:
-
Biochemical Assays: These assays use purified proteins to measure the direct interaction of the library compounds with the target.
-
Cell-Based Assays: These assays measure the effect of the compounds on a specific cellular phenotype, such as cell viability, reporter gene expression, or protein localization.
Hit Identification and Validation
"Hits" are compounds that show significant activity in the primary screen. These hits must then be validated through a series of secondary assays to confirm their activity and rule out false positives. For covalent probes, mass spectrometry is a powerful tool to confirm covalent modification of the target protein. High-resolution mass spectrometry can provide precise mass measurements to identify the protein-small molecule adduct.
Target Deconvolution
For hits identified in phenotypic screens, a crucial next step is to identify the specific cellular target(s) of the compound. Chemoproteomic approaches, often coupled with mass spectrometry, are used to identify the proteins that are covalently modified by the hit compound in a cellular context.
Conclusion
This compound is a valuable and versatile scaffold for the construction of covalent fragment libraries. Its predictable reactivity via nucleophilic aromatic substitution allows for the straightforward synthesis of a diverse range of compounds. The resulting libraries can be effectively employed in high-throughput screening campaigns to identify novel probes for biological targets and starting points for drug discovery programs. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the potential of this powerful chemical tool.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Fluoro-4-nitrophenylacetate
Welcome to the technical support center for the synthesis of Methyl 2-Fluoro-4-nitrophenylacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important intermediate.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-step process. The first step involves the nitration of a suitable precursor, most commonly 2-fluorophenylacetic acid, to yield 2-fluoro-4-nitrophenylacetic acid. The second step is the esterification of the resulting carboxylic acid with methanol to produce the final product. Each of these steps presents unique challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemistry.
Side reactions and byproducts in "Methyl 2-Fluoro-4-nitrophenylacetate" synthesis
An in-depth technical support guide designed for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-Fluoro-4-nitrophenylacetate.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve synthetic challenges effectively.
Part 1: Core Synthesis and Mechanistic Understanding
Q1: What is the primary synthetic route for this compound and what is the mechanism?
The most common and efficient synthesis of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the starting materials.
Typical Reaction Scheme: The reaction typically uses a readily available precursor like 3,4-difluoronitrobenzene . The enolate of methyl acetate, generated in situ by a strong, non-nucleophilic base, acts as the nucleophile. This nucleophile displaces the fluoride atom at the C4 position, which is highly activated by the electron-withdrawing nitro group at the C1 position.
Mechanism: The SNAr mechanism is a two-step addition-elimination process:
-
Nucleophilic Attack: The electron-rich enolate attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom para to the nitro group. This forms a resonance-stabilized intermediate known as a Meisenheimer complex .[1] The strong electron-withdrawing nature of the nitro group is critical for stabilizing the negative charge of this intermediate.[2]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The diagram below illustrates this mechanistic pathway.
Caption: SNAr mechanism for this compound synthesis.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on identifying the root cause and implementing effective solutions.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting flowchart for low reaction yield.
In-depth Explanation:
-
Moisture: The enolate of methyl acetate is a strong base and will be readily quenched by water. This not only consumes your nucleophile but the resulting hydroxide can promote hydrolysis of the ester product.[3]
-
Base Selection: A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) is ideal. Using a nucleophilic base like sodium methoxide could lead to competitive side reactions. The stoichiometry of the base is also critical; insufficient base leads to incomplete enolate formation, while a large excess can promote side reactions.
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., 0 °C or below) to minimize self-condensation of the methyl acetate. The subsequent SNAr reaction may require gentle heating, but excessive temperatures can lead to decomposition and byproduct formation.
Q3: My NMR analysis shows an isomeric impurity. What is it and how can I improve regioselectivity?
The most common isomeric byproduct is Methyl 4-Fluoro-2-nitrophenylacetate . This arises from the nucleophilic attack at the C2 position instead of the C4 position of the 3,4-difluoronitrobenzene starting material.
Why it Forms: In SNAr reactions on nitro-substituted dihalobenzenes, substitution is strongly directed by the nitro group.[2][4]
-
Para-substitution (Desired): The fluorine at C4 is para to the nitro group. The negative charge in the Meisenheimer complex can be delocalized directly onto the nitro group, providing significant stabilization. This is the kinetically and thermodynamically favored pathway.
-
Ortho-substitution (Side Product): The fluorine at C2 is ortho to the nitro group. While this position is also activated, the steric hindrance from the adjacent nitro group can make the nucleophilic attack less favorable. Furthermore, the resonance stabilization of the intermediate is generally less effective compared to the para-adduct.
Caption: Competing pathways leading to desired product and isomeric byproduct.
Strategies to Improve Selectivity:
-
Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance the kinetic preference for the more stable para-attack pathway.
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are typically used as they can solvate the cation of the base and leave a "naked," highly reactive enolate. This high reactivity can sometimes reduce selectivity. Experimenting with less polar solvents like THF might improve the selectivity in some cases.
-
Bulky Base: Using a bulkier base (e.g., LiHMDS vs NaH) can sometimes influence the steric environment of the enolate, potentially favoring attack at the less hindered para position.
Q4: My product is contaminated with 2-Fluoro-4-nitrophenylacetic acid. How do I prevent this hydrolysis?
The presence of the corresponding carboxylic acid is a clear indication of ester hydrolysis.[5] This can occur both during the reaction and the subsequent workup.
Causes of Hydrolysis:
-
During Reaction: If there is residual water in the reaction mixture, the strong base used for enolate formation will generate hydroxide ions (OH⁻), which readily hydrolyze the ester product.
-
During Workup: Aqueous workups, especially under acidic or basic conditions, can cause hydrolysis. Quenching the reaction with a strong acid or performing a basic wash (e.g., with sodium bicarbonate) without careful temperature control and rapid extraction can cleave the ester. The hydrolysis of nitro-substituted esters can be particularly facile.[6][7]
Prevention and Mitigation Plan:
| Stage | Action | Rationale |
| Reaction Setup | Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven. Run the reaction under an inert atmosphere (Nitrogen or Argon). | To eliminate water, preventing the in-situ generation of hydroxide ions that cause hydrolysis. |
| Reaction Quench | Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl in an ice bath) with vigorous stirring. | Neutralizes the basic enolate and any remaining base quickly and at a low temperature to minimize the time the ester is exposed to harsh pH conditions. |
| Aqueous Workup | Perform any necessary aqueous washes (e.g., brine) quickly and at a reduced temperature. Avoid prolonged contact with aqueous layers. | To minimize the contact time between the ester product and water, reducing the opportunity for hydrolysis. |
| Purification | Use a non-aqueous workup if possible, or immediately extract the product into a non-polar organic solvent (e.g., Ethyl Acetate, DCM) after quenching. | To swiftly move the product from the aqueous phase to a protective organic phase. |
Part 3: Purification and Analysis
Q5: What are the recommended methods for purifying this compound?
Purification aims to remove unreacted starting materials, the isomeric byproduct, and the hydrolyzed carboxylic acid. A multi-step approach is often most effective.
-
Aqueous Wash: A carefully controlled wash with a dilute sodium bicarbonate solution can selectively remove the acidic byproduct, 2-Fluoro-4-nitrophenylacetic acid, by converting it to its water-soluble carboxylate salt. This must be done quickly and at a low temperature to avoid hydrolyzing the desired product.
-
Silica Gel Column Chromatography: This is the most effective method for separating the desired product from the isomeric byproduct and any non-polar impurities.[8] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The separation can be monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization can be an excellent final polishing step.[9] A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures should be chosen (e.g., ethanol/water, ethyl acetate/hexane).
Q6: Which analytical techniques are essential for confirming the product's identity and purity?
A combination of spectroscopic and chromatographic methods is necessary for unambiguous characterization.
| Analytical Method | Purpose and Key Information |
| ¹H NMR | Confirms the overall structure. Look for the characteristic singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring and the singlet for the methyl ester (-OCH₃) protons. The aromatic region will show distinct splitting patterns for the desired isomer versus the byproduct. |
| ¹³C NMR | Confirms the carbon skeleton and the presence of all functional groups (ester carbonyl, aromatic carbons, etc.). |
| ¹⁹F NMR | Crucial for distinguishing between the desired product and its regioisomer. The chemical shift and coupling constants of the fluorine atom will be different for each isomer due to their different electronic environments. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product.[10] Techniques like GC-MS can also help identify volatile impurities. |
| HPLC | The primary tool for determining the purity of the final product.[11] A well-developed HPLC method can separate the desired product from even trace amounts of isomers and other impurities, allowing for accurate quantification. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the ester (around 1740 cm⁻¹) and the characteristic stretches for the nitro group (around 1530 and 1350 cm⁻¹). |
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 4. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-fluoro-2-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 9. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
"Methyl 2-Fluoro-4-nitrophenylacetate" stability and storage conditions
Welcome to the technical support center for Methyl 2-Fluoro-4-nitrophenylacetate (CAS: 337529-74-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Core Concepts: Understanding the Stability of this compound
This compound is a multifaceted organic compound. Its stability is influenced by three primary structural features: the phenylacetate ester group, the electron-withdrawing nitro group, and the fluorine atom attached to the aromatic ring. The interplay of these groups dictates the compound's reactivity and, consequently, its stability profile. The nitro group, being strongly electron-withdrawing, activates the benzene ring, making it more susceptible to nucleophilic attack.[1][2] The ester linkage is inherently susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly closed container in a dry and well-ventilated place.[5] While some suppliers do not specify an exact temperature, a storage temperature of 4°C is advisable, with -4°C being even more optimal for ensuring maximum stability and minimizing degradation.[6] For analogous compounds like 4-Nitrophenyl acetate, freezer storage is recommended to maintain product quality, suggesting that lower temperatures are generally beneficial for nitro-substituted phenyl acetates.[7]
Q2: Is this compound sensitive to light or moisture?
Q3: What are the main degradation pathways for this compound?
A3: The two primary degradation pathways are:
-
Hydrolysis: The ester functional group can be hydrolyzed to 2-Fluoro-4-nitrophenylacetic acid and methanol. This reaction is accelerated by the presence of water, acids, or bases.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. This could potentially lead to the displacement of the fluorine atom or the nitro group by strong nucleophiles present in a reaction mixture.[2]
Q4: Can I handle this compound on the open bench?
A4: It is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] You should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected yields in reactions. | Compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure the compound has been stored at the recommended temperature (4°C or below) in a tightly sealed container, protected from moisture. 2. Check Purity: If possible, re-analyze the purity of your starting material using techniques like NMR or LC-MS to check for degradation products. 3. Use Fresh Aliquots: For sensitive reactions, use a freshly opened container or a new aliquot of the compound. |
| Appearance of unexpected side products in NMR or LC-MS. | Hydrolysis of the ester group. | 1. Use Anhydrous Solvents: Ensure all solvents and reagents used in your reaction are anhydrous. 2. Control pH: Avoid strongly acidic or basic conditions if the ester moiety is desired in the final product. If such conditions are necessary, consider protecting the ester group or shortening the reaction time. 3. Work-up Conditions: During aqueous work-up, use neutral or slightly acidic conditions and minimize contact time with the aqueous phase. |
| Reaction failure or formation of products from nucleophilic substitution. | The compound is susceptible to nucleophilic attack. | 1. Choice of Nucleophile: Be mindful of the nucleophiles present in your reaction mixture. Strong nucleophiles can potentially displace the fluorine or nitro group. 2. Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation to minimize side reactions. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric components. |
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a Stock Solution
This protocol outlines the recommended procedure for handling this compound and preparing a stock solution for experimental use.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DMSO, DMF, Acetonitrile)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Handling: Conduct all handling of the solid compound inside a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the anhydrous solvent and gently swirl to dissolve the compound completely.
-
Final Volume: Once dissolved, add the anhydrous solvent to the final volume mark on the volumetric flask.
-
Storage of Stock Solution: Store the stock solution at -20°C or -80°C in a tightly sealed container. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Summary of Storage and Stability Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 4°C (short-term), -4°C or colder (long-term) | [6] |
| Storage Conditions | Tightly closed container, dry and well-ventilated place | [5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Inferred from related compounds[8] |
| Conditions to Avoid | Moisture, excessive heat | [4][5][9] |
References
- 1. nbinno.com [nbinno.com]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy methyl 2-(3-fluoro-5-nitrophenyl)acetate | 1338367-29-5 | 95 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 337529-74-5|2-氟-4-硝基苯乙酸甲酯|Methyl2-Fluoro-4-nitrophenylacetate|-范德生物科技公司 [bio-fount.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for "Methyl 2-Fluoro-4-nitrophenylacetate"
Technical Support Center: Methyl 2-Fluoro-4-nitrophenylacetate
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven solutions and explaining the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
There are two predominant methods for the esterification of the parent carboxylic acid, 2-Fluoro-4-nitrophenylacetic acid:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This method is atom-economical but is a reversible equilibrium-controlled process, which can limit yield if not managed properly.[3][4]
-
Acyl Chloride Formation followed by Alcoholysis: This is a two-step, non-reversible process that often provides higher yields. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This intermediate then readily reacts with methanol to form the desired ester. This route is highly effective but requires careful handling of hazardous reagents.
Q2: How do I choose between Fischer Esterification and the Acyl Chloride route?
The choice depends on your specific experimental constraints, including scale, available equipment, and sensitivity of the substrate to harsh conditions.
| Feature | Fischer-Speier Esterification | Acyl Chloride Route |
| Reagents | Methanol (excess), H₂SO₄ or p-TsOH (catalytic) | Thionyl Chloride (SOCl₂), Methanol |
| Conditions | Reflux temperature, typically overnight[3] | 1. Acyl chloride formation (reflux). 2. Ester formation (often at 0°C to RT) |
| Yield | Moderate to good; limited by equilibrium[6][7] | Good to excellent; irreversible reaction |
| Advantages | Fewer steps, less hazardous reagents overall | High yield, faster reaction for the second step |
| Disadvantages | Reversible, may require water removal to maximize yield[8] | Highly corrosive and water-sensitive reagents (SOCl₂), produces toxic HCl and SO₂ gas[5][9] |
| Best For | Large-scale synthesis where cost is a factor; robust starting materials | Small-scale synthesis; when maximizing yield is critical |
Q3: What are the critical safety precautions when working with thionyl chloride (SOCl₂)?
Thionyl chloride is a highly corrosive and reactive substance that requires strict safety protocols.[9]
-
Handling: Always handle thionyl chloride in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and chemical-resistant gloves (neoprene or PVC are recommended).[9]
-
Reactivity with Water: Thionyl chloride reacts violently with water and moisture, releasing toxic and corrosive gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂).[5][9] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Excess thionyl chloride must be quenched carefully. This is typically done by slowly adding the reaction mixture to ice-water or a cold, stirred basic solution (like sodium bicarbonate) in a fume hood. The process is highly exothermic and will release gas.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: My reaction yield is consistently low.
Possible Cause A (Fischer Esterification): Reaction Equilibrium The Fischer esterification is a reversible reaction. The presence of the water byproduct can hydrolyze the ester back to the carboxylic acid, limiting the final yield.[1][4]
-
Solution 1: Use Excess Alcohol. A large excess of methanol (often used as the solvent) can shift the equilibrium toward the product side, according to Le Châtelier's principle.[8] A common approach is to dissolve the carboxylic acid in 10-20 equivalents of methanol.
-
Solution 2: Remove Water. For larger-scale reactions, removing water as it forms can drive the reaction to completion. This can be achieved by setting up the reaction with a Dean-Stark apparatus if using a co-solvent like toluene.
Possible Cause B (Acyl Chloride Route): Reagent Decomposition Thionyl chloride and the resulting acyl chloride intermediate are highly sensitive to moisture. Any water present in the reagents or on the glassware will decompose these species, reducing the amount available to form the final product.[9][11]
-
Solution 1: Ensure Anhydrous Conditions. Thoroughly oven- or flame-dry all glassware before use and allow it to cool under an inert atmosphere. Use anhydrous solvents and ensure the methanol added in the second step is dry.
-
Solution 2: Check Reagent Quality. Thionyl chloride can degrade over time. Using a freshly opened bottle or distilling older thionyl chloride before use is recommended.[11]
Possible Cause C (General): Product Loss During Workup Significant product can be lost during the extraction and washing steps, especially on a small scale.[6][12]
-
Solution: Optimize Extraction. After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic to remove all acidic starting material and catalysts. Extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery of the organic-soluble ester. Combine the organic layers, wash with brine to help break emulsions, and dry thoroughly before evaporating the solvent.
Problem 2: I'm observing significant amounts of unreacted 2-Fluoro-4-nitrophenylacetic acid in my final product.
Possible Cause A: Insufficient Catalyst or Reaction Time (Fischer Esterification) The reaction may not have reached equilibrium due to an inadequate amount of acid catalyst or insufficient heating time.
-
Solution: Optimize Catalyst and Time. Ensure you are using a sufficient catalytic amount of a strong acid (e.g., 5-10 mol% of H₂SO₄). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time. A typical reflux time is 12-16 hours.[3]
Possible Cause B: Incomplete Acyl Chloride Formation The initial conversion of the carboxylic acid to the acyl chloride may have been incomplete.
-
Solution: Ensure Complete Conversion. Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents).[13] Heat the mixture to reflux for an adequate period (typically 2-3 hours) until gas evolution (SO₂ and HCl) ceases, indicating the reaction is complete.[5][13] Removing the excess thionyl chloride under vacuum before adding methanol is crucial for a clean reaction.
Problem 3: My final product is impure, with unexpected side products.
Possible Cause: Incorrect Order of Addition (Acyl Chloride Route) If methanol is present when thionyl chloride is added, the thionyl chloride can react with the methanol to form methyl chloride and other byproducts, rather than activating the carboxylic acid.[11]
-
Solution: Follow the Correct Sequence. The standard and most effective approach is to first activate the carboxylic acid with thionyl chloride to form the acyl chloride. After removing the excess thionyl chloride, the crude acyl chloride is then dissolved in an appropriate solvent (like dichloromethane) and methanol is added, often at a reduced temperature (0 °C) to control the exotherm.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-nitrophenylacetic acid (1.0 eq).
-
Reagents: Add methanol (20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water and sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Purify further by column chromatography if necessary.
Protocol 2: Acyl Chloride Method
-
Setup: To an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-nitrophenylacetic acid (1.0 eq) and a magnetic stir bar. Attach a reflux condenser fitted with a gas outlet bubbler (to trap HCl/SO₂).
-
Acyl Chloride Formation: Add thionyl chloride (2.0 eq) dropwise to the flask. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.[13]
-
Reagent Removal: Cool the mixture to room temperature and remove the excess thionyl chloride under vacuum.
-
Ester Formation: Dissolve the resulting crude acyl chloride in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath. Slowly add anhydrous methanol (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup & Purification: Quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate solution. Extract, wash, dry, and purify as described in Protocol 1.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lanxess.com [lanxess.com]
- 10. reddit.com [reddit.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 2-Fluoro-4-nitrophenylacetate
Welcome to the technical support center for the purification of Methyl 2-Fluoro-4-nitrophenylacetate (MFNPA). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key to Effective Purification
This compound is a substituted aromatic compound with functional groups that dictate its purification strategy. The presence of the nitro group and the fluorine atom influences the molecule's polarity, while the methyl ester is susceptible to hydrolysis. A successful purification scheme will effectively separate MFNPA from starting materials, by-products, and decomposition products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Common impurities often include unreacted starting materials such as 2-fluoro-4-nitrophenol or a related precursor, residual solvents from the reaction, and potential by-products from side reactions. Depending on the synthetic route, regioisomers might also be present.
Q2: Which analytical techniques are recommended for assessing the purity of MFNPA?
A2: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of the purification process. For definitive purity assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F), and Mass Spectrometry (MS) are recommended.
Q3: My purified MFNPA appears as an oil, but I expect a solid. What should I do?
A3: The physical state can be influenced by residual solvents or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, the presence of impurities is likely lowering the melting point. Consider an additional purification step, such as column chromatography, to remove these contaminants.
Q4: Can I use reverse-phase chromatography for MFNPA purification?
A4: Yes, reverse-phase chromatography is a viable option, particularly for removing non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a primary method for purifying MFNPA. Below are common issues and their solutions.
Problem 1: Poor Separation of Spots on TLC and Column
-
Cause: The chosen solvent system (eluent) has either too high or too low polarity. If the polarity is too high, all compounds, including your product and impurities, will travel with the solvent front (high Rf values). If it's too low, nothing will move from the baseline (low Rf values).
-
Solution: The key is to find a solvent system that gives your target compound an Rf value of approximately 0.3 on the TLC plate. A good starting point for a molecule like MFNPA is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.
| Solvent System Trial | Observation on TLC | Action |
| 100% Hexane | All spots remain at the baseline (Rf ≈ 0). | Increase eluent polarity. |
| 80:20 Hexane:Ethyl Acetate | Spots are slightly off the baseline (Rf ≈ 0.1). | Further increase eluent polarity. |
| 50:50 Hexane:Ethyl Acetate | Product Rf is too high (Rf > 0.6). | Decrease eluent polarity. |
| 70:30 Hexane:Ethyl Acetate | Product Rf ≈ 0.3, good separation from impurities. | Optimal starting point for the column. |
-
Pro-Tip: Run a gradient TLC to quickly screen a range of solvent polarities.
Problem 2: Product Elutes with Impurities
-
Cause: The column may be overloaded, or the stationary phase (silica gel) may not be appropriate for the separation.
-
Solution:
-
Reduce the Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: If your compound has low solubility in the starting eluent, consider dry loading. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of your column. This often results in sharper bands and better separation.
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography of MFNPA.
Troubleshooting Guide: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.[1]
Problem 1: No Crystals Form Upon Cooling
-
Cause 1: The solution is not supersaturated. You may have used too much solvent.
-
Solution 1: Boil off some of the solvent to increase the concentration of your compound and allow the solution to cool again.
-
Cause 2: The cooling process is too rapid, which can lead to the formation of an oil rather than crystals.
-
Solution 2: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath.
-
Cause 3: The solution requires a nucleation site to initiate crystal growth.
-
Solution 3:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seed: Add a tiny crystal of pure MFNPA (if available) to the solution.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
-
Cause: The melting point of your compound is lower than the boiling point of the solvent, or significant impurities are present.
-
Solution:
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Pre-purification: If impurities are the issue, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Decision Tree for Recrystallization
References
Technical Support Center: Troubleshooting Low Yields in Reactions Involving Methyl 2-Fluoro-4-nitrophenylacetate
Welcome to the technical support center for reactions involving Methyl 2-Fluoro-4-nitrophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and achieve your synthetic goals.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly in the construction of various heterocyclic compounds and pharmaceutical intermediates. Its chemical structure features a highly activated aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group, while the nitro group and the methyl acetate moiety strongly activate the ring towards nucleophilic attack.
However, the same features that make this compound reactive can also lead to challenges in the laboratory, including low yields, side product formation, and purification difficulties. This guide aims to address these common issues with scientifically grounded explanations and practical solutions.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is in SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2] Understanding this mechanism is crucial for troubleshooting.
Diagram: Generalized SNAr Mechanism
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Troubleshooting Guide: Low Reaction Yields (Q&A Format)
This section addresses common problems encountered during SNAr reactions with this compound.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
Answer: Low or no conversion is a frequent issue that can often be traced back to several key factors related to the reactants and reaction conditions.
-
Inactive Nucleophile: The strength and availability of your nucleophile are paramount.
-
Causality: If you are using an amine, alcohol, or thiol, a base is typically required to deprotonate it and generate the more potent nucleophilic anion. Insufficient base, or a base that is too weak, will result in a low concentration of the active nucleophile.
-
Solution:
-
Ensure you are using a suitable base. For alcohols and thiols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) are effective.[3] For less acidic amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.
-
Use at least a stoichiometric amount of base, and in some cases, a slight excess (1.1-1.5 equivalents) can be beneficial.
-
If generating the nucleophile in situ, allow for sufficient time for the deprotonation to occur before adding the electrophile.
-
-
-
Moisture Contamination: SNAr reactions, particularly those employing anhydrous fluoride salts or strongly basic conditions, are highly sensitive to moisture.[4]
-
Causality: Water can protonate your nucleophile, rendering it inactive. It can also react with highly reactive reagents like NaH.
-
Solution:
-
Use anhydrous solvents. Ensure your solvent is freshly distilled or from a sealed bottle.
-
Dry your glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Inappropriate Reaction Temperature:
-
Causality: While many SNAr reactions with this substrate proceed at room temperature, some less reactive nucleophiles may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to degradation.
-
Solution:
-
Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed, gradually increase the temperature (e.g., to 50-80 °C) and continue monitoring.[1]
-
-
Question 2: My reaction is messy, with multiple spots on the TLC plate, and the desired product is a minor component. What's going wrong?
Answer: The formation of multiple byproducts is often indicative of side reactions involving the ester or nitro groups, or instability of the starting material or product under the reaction conditions.
-
Hydrolysis of the Methyl Ester:
-
Causality: The methyl ester group is susceptible to hydrolysis under strongly basic or acidic conditions, especially in the presence of water.[5][6][7] This will lead to the corresponding carboxylic acid, which can complicate purification.
-
Solution:
-
Use a non-nucleophilic base if possible.
-
Strictly control the amount of base used. An excess of a strong base like sodium hydroxide can readily saponify the ester.
-
Ensure anhydrous conditions to minimize hydrolysis.
-
If the reaction requires strongly basic conditions, consider protecting the ester or using a different ester that is more resistant to hydrolysis.
-
-
-
Reactions Involving the Nitro Group:
-
Causality: The nitro group is a powerful electron-withdrawing group, but it can also participate in side reactions.[8][9] Strong bases can deprotonate the α-carbon of the acetate moiety, leading to a nitronate-like intermediate which can undergo further reactions.[10]
-
Solution:
-
Avoid excessively high temperatures and prolonged reaction times.
-
Use the mildest possible base that is effective for your transformation.
-
If you suspect nitro group-related side reactions, consider alternative activating groups if your synthetic route allows.
-
-
-
Di-substitution or Other Unexpected Reactions:
-
Causality: In some cases, the product of the initial SNAr reaction may be more reactive than the starting material, leading to further substitution.
-
Solution:
-
Slowly add the nucleophile to the solution of this compound to maintain a low concentration of the nucleophile.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Question 3: I've successfully formed my product, but I'm struggling with purification. What are the best practices?
Answer: Purification of fluoro-nitro-aromatic compounds can be challenging due to their polarity and potential for co-elution with starting materials or byproducts.[11][12]
-
Standard Workup:
-
Causality: A proper aqueous workup is essential to remove inorganic salts and polar impurities.
-
Solution:
-
Quench the reaction mixture, often with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[1]
-
Extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
-
Column Chromatography:
-
Causality: This is the most common method for purifying these types of compounds.[13] The choice of eluent is critical.
-
Solution:
-
A solvent system of ethyl acetate and hexane is a good starting point.
-
Begin with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
The nitro-containing starting material is generally less polar than the amine or alcohol-substituted product.[13]
-
-
-
Recrystallization:
-
Causality: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Solution:
-
Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
-
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as acetonitrile or tetrahydrofuran (THF), add the amine (1.1 eq).
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC.[1]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Diagram: SNAr Workflow with an Amine
Caption: A typical workflow for an SNAr reaction followed by purification.
Data Summary Table
The following table summarizes typical reaction conditions for the SNAr of 2-fluoro-nitroaromatic compounds with various nucleophiles. While not specific to the exact title compound, the principles are directly applicable.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Reaction Time | Reference |
| Primary/Secondary Amines | K₂CO₃ or Et₃N | Acetonitrile, THF | RT - 100 | 2-12 h | [1] |
| Alcohols/Phenols | NaH or K₂CO₃ | THF, DMF | RT - 80 | 1-6 h | [1] |
| Thiols | NaH or K₂CO₃ | THF, DMF | 0 - RT | 0.5-3 h | [1] |
Frequently Asked Questions (FAQs)
Q1: Can I use other leaving groups besides fluorine? A1: While fluorine is an excellent leaving group in SNAr due to its high electronegativity which activates the ring, other halogens like chlorine can also be used. However, the reactivity order is typically F > Cl > Br > I. Reactions with chloro-analogues often require higher temperatures or longer reaction times.[14]
Q2: How does the position of the nitro group affect the reaction? A2: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. If the nitro group is meta to the leaving group, the reaction rate will be significantly slower.
Q3: My product appears to be decomposing on the silica gel column. What can I do? A3: Some highly functionalized nitroaromatic compounds can be sensitive to acidic silica gel. You can try neutralizing the silica gel by washing it with a dilute solution of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like alumina might be beneficial.
Q4: Is it possible to reduce the nitro group after the SNAr reaction? A4: Yes, the nitro group can be readily reduced to an amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂, HCl). This two-step sequence (SNAr followed by nitro reduction) is a common strategy in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The hydrolysis of p-nitrophenylacetate in water. Mechanism and method of measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecules | Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis [mdpi.com]
- 9. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 10. Nef Reaction [organic-chemistry.org]
- 11. JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents [patents.google.com]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
Validation & Comparative
The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 2-Fluoro-4-nitrophenylacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the choice of starting materials can profoundly impact the efficiency of a synthetic route and the properties of the final product. Nitrophenylacetic acid esters are a critical class of reagents, serving as versatile building blocks for a variety of complex molecules, most notably heterocyclic scaffolds. This guide provides an in-depth comparison of Methyl 2-Fluoro-4-nitrophenylacetate with its non-fluorinated and chlorinated analogs, offering insights into their reactivity, applications, and the strategic advantages conferred by the strategic placement of a fluorine atom.
The Decisive Role of the Halogen: A Tale of Three Esters
The primary utility of nitrophenylacetic acid esters in the synthesis of heterocycles and other complex molecules often involves a key nucleophilic aromatic substitution (SNAr) step. The reactivity of the aromatic ring towards nucleophilic attack is significantly influenced by the nature of the substituents. In this comparison, we focus on three key esters:
-
Methyl 4-nitrophenylacetate (1): The parent compound, activated only by the nitro group.
-
Methyl 2-Chloro-4-nitrophenylacetate (2): A halogenated analog where chlorine is the leaving group.
-
This compound (3): The focus of this guide, featuring a fluorine atom as the leaving group.
The central thesis of this guide is that the fluorine-substituted ester (3) offers significant advantages in terms of reactivity and synthetic versatility, stemming from the unique electronic properties of fluorine.
Understanding the Reactivity Landscape: The Power of the Inductive Effect
The cornerstone of the enhanced reactivity of this compound in SNAr reactions is the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound impact on the reaction mechanism.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack to form this complex. The high electronegativity of fluorine strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of this crucial step.[1]
This leads to a counterintuitive reality: despite the carbon-fluorine bond being stronger than the carbon-chlorine bond, the fluoro-substituted aromatic ring is significantly more reactive in SNAr reactions.[2] The leaving group's ability to depart is less critical than the stabilization of the intermediate.
Diagram 1: The SNAr Mechanism and the Role of Fluorine
Caption: The SNAr mechanism highlighting the fluorine-stabilized Meisenheimer complex.
Comparative Physicochemical Properties
The electronic effects of the halogen substituent are also reflected in the physicochemical properties of the parent acids. A lower pKa value indicates a stronger acid, which corresponds to a greater stabilization of the conjugate base. This stabilization is analogous to the stabilization of the Meisenheimer complex in SNAr reactions.
| Compound Name | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) |
| 4-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15[3] | ~3.85 |
| 2-(4-Chloro-2-nitrophenyl)acetic acid | C₈H₆ClNO₄ | 215.59[4] | ~3.20 |
| 2-Fluoro-4-nitrophenylacetic acid | C₈H₆FNO₄ | 199.14 | ~2.95 |
| 4-Fluoro-2-nitrophenylacetic acid | C₈H₆FNO₄ | 199.14[5] | ~3.10 |
pKa values are estimations and can vary based on the prediction method and experimental conditions.
The data clearly indicates that the presence of a halogen increases the acidity of the phenylacetic acid, with fluorine having a more pronounced effect than chlorine. This aligns with the expected higher reactivity of the fluoro-substituted ester in SNAr reactions.
Application in Heterocycle Synthesis: A Representative Protocol
Protocol: Synthesis of a Substituted Benzimidazole Precursor
This protocol is a representative procedure adapted from general methods for benzimidazole synthesis.[6][7][8]
Objective: To synthesize a 2-(substituted)-1H-benzimidazole derivative via condensation of an o-phenylenediamine with a nitrophenylacetic acid ester.
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.
-
Add polyphosphoric acid (or Eaton's reagent) to the mixture. The amount will vary depending on the scale and specific substrates.
-
Heat the reaction mixture at a temperature ranging from 80°C to 140°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome and Comparison:
-
With this compound: Due to its higher reactivity, the reaction is expected to proceed at a lower temperature and/or for a shorter duration, leading to higher yields and potentially cleaner reaction profiles compared to its chloro and non-halogenated counterparts.
-
With Methyl 2-Chloro-4-nitrophenylacetate: The reaction would likely require more forcing conditions (higher temperature, longer reaction time) to achieve a comparable yield to the fluoro derivative.
-
With Methyl 4-nitrophenylacetate: This reaction would be the most challenging, requiring the highest temperatures and longest reaction times, and may result in lower yields and more side products.
Diagram 2: Comparative Reactivity Workflow
Caption: Expected reaction conditions and outcomes for different nitrophenylacetic acid esters.
The Strategic Role of Fluorine in Drug Development
The benefits of using fluorinated building blocks like this compound extend beyond synthetic efficiency. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3][4][9][10]
Key Advantages of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block oxidation, leading to a longer half-life and improved bioavailability of the drug.[11]
-
Modulation of pKa: Fluorine's inductive effect can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, membrane permeability, and target binding.
-
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing the potency of the drug.
-
Conformational Control: The steric bulk and electronic nature of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits the target's binding site more effectively.
By using this compound as a synthetic precursor, medicinal chemists can readily introduce a fluorine atom onto a key scaffold, leveraging these benefits from an early stage of the drug discovery process.
Conclusion
While direct, side-by-side quantitative data for the comparative reactivity of this compound and its analogs in a single, defined reaction is not extensively documented in readily available literature, the fundamental principles of organic chemistry provide a clear and compelling rationale for its superiority in many synthetic applications. The potent inductive effect of the fluorine atom significantly enhances its reactivity in nucleophilic aromatic substitution reactions, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields.
For researchers and drug development professionals, this compound represents more than just a reactive building block. It is a strategic tool for introducing fluorine into complex molecules, thereby unlocking the potential for improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles. Its use can accelerate the synthesis of novel chemical entities and contribute to the development of more effective and safer medicines.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparing the reactivity of "Methyl 2-Fluoro-4-nitrophenylacetate" with its chloro-analogue
An In-Depth Comparative Guide to the Reactivity of Methyl 2-Fluoro-4-nitrophenylacetate and its Chloro-Analogue
Prepared by: Gemini, Senior Application Scientist
Executive Summary
In the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the efficiency of synthetic routes. This guide provides a comprehensive analysis of the comparative reactivity of two key aryl halide intermediates: this compound and its direct analogue, Methyl 2-Chloro-4-nitrophenylacetate. Through a detailed examination of the underlying reaction mechanism—Nucleophilic Aromatic Substitution (SNAr)—and supported by established chemical principles, we demonstrate that the fluoro-substituted compound exhibits significantly higher reactivity. This counter-intuitive phenomenon, where the stronger carbon-fluorine bond leads to a faster reaction, is elucidated by focusing on the rate-determining step of the SNAr mechanism. This guide provides both the theoretical framework and a practical experimental protocol for researchers to validate these findings in their own laboratories.
Introduction: The Strategic Importance of Activated Aryl Halides
The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of these compounds is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism, a pathway distinct from the more familiar SN1 and SN2 reactions.[1][3] Unlike aliphatic systems, backside attack is sterically impossible for an aryl halide, and the formation of an aryl cation is highly unfavorable.[3][4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon). This initial attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][5][6] This step is energetically costly and therefore slow, making it the rate-determining step (RDS) of the overall reaction.[7][8][9]
-
Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group (halide ion) is expelled.[7]
The crucial role of the electron-withdrawing nitro group is to stabilize the negatively charged Meisenheimer complex through resonance, particularly when positioned ortho or para to the leaving group.[1][6][7] This stabilization lowers the activation energy of the first, slow step, thereby accelerating the reaction.
Caption: The Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis: The "Element Effect"
In SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond (C-I is weakest, C-F is strongest).[1] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[3][10] This phenomenon is known as the "element effect."
This compound is more reactive than Methyl 2-Chloro-4-nitrophenylacetate.
The explanation lies entirely in the kinetics of the rate-determining step: the initial nucleophilic attack.
-
Dominance of the Inductive Effect: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I) strongly polarizes the C-F bond, making the ipso-carbon significantly more electron-deficient (electrophilic) compared to the carbon in the C-Cl bond.[9][11] This increased electrophilicity lowers the energy barrier for the incoming nucleophile to attack.
-
Stabilization of the Transition State: The high electronegativity of fluorine also serves to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[9][10] This stabilization further lowers the activation energy of the rate-determining step.
-
Irrelevance of Leaving Group Ability in the RDS: Because the C-X bond is not broken during the slow step, the bond strength (C-F > C-Cl) has a negligible impact on the overall reaction rate.[1][6] The departure of the halide occurs in the subsequent, fast elimination step, which does not influence the kinetics.[8]
Therefore, the factors that accelerate the rate-determining step—the electrophilicity of the reaction center and the stability of the intermediate—are more pronounced in the fluoro-analogue, making it the more reactive substrate.
Experimental Validation Protocol
To empirically validate the higher reactivity of the fluoro-analogue, the following parallel reaction protocol can be employed. The reactions are monitored over time using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of starting material and the formation of the product.
Objective: To quantitatively compare the rate of reaction of this compound and Methyl 2-Chloro-4-nitrophenylacetate with a model nucleophile, piperidine.
Caption: Experimental workflow for comparing the reactivity of fluoro- and chloro-analogues.
A. Materials and Reagents
-
This compound (Substrate A)
-
Methyl 2-Chloro-4-nitrophenylacetate (Substrate B)
-
Piperidine (Nucleophile)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA) for quenching
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
B. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare 100 mM stock solutions of Substrate A and Substrate B in anhydrous DMF.
-
Prepare a 220 mM stock solution of piperidine in anhydrous DMF.
-
-
Reaction Setup:
-
Set up two separate reaction vessels (e.g., 10 mL vials with stir bars) in a temperature-controlled block set to 25°C.
-
To Vessel A, add 2.0 mL of the Substrate A stock solution.
-
To Vessel B, add 2.0 mL of the Substrate B stock solution.
-
Allow the solutions to equilibrate to temperature for 5 minutes.
-
-
Reaction Initiation and Sampling:
-
To initiate the reactions simultaneously, add 2.0 mL of the piperidine stock solution to each vessel. The final concentrations will be 50 mM aryl halide and 110 mM piperidine.
-
Immediately withdraw a 100 µL aliquot from each reaction (t=0 sample). Quench by adding it to an HPLC vial containing 900 µL of 1% TFA in 50:50 Acetonitrile/Water.
-
Continue to withdraw and quench samples at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection (e.g., at 254 nm).
-
Use a suitable C18 column and an appropriate gradient of acetonitrile and water to resolve the starting material and the product.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product in each chromatogram.
-
Calculate the percent conversion for each time point using the formula: % Conversion = [Area_Product / (Area_Product + Area_StartingMaterial)] * 100.
-
Plot % Conversion versus Time for both reactions on the same graph for direct comparison.
-
Data Presentation and Expected Results
The experimental data should be compiled into a clear, comparative table and visualized in a graph. Based on established chemical principles, the results are expected to show a markedly faster rate of conversion for the fluoro-analogue.
Table 1: Expected Comparative Reaction Data
| Time (minutes) | % Conversion (Fluoro-Analogue) | % Conversion (Chloro-Analogue) |
| 0 | 0 | 0 |
| 5 | ~45% | ~10% |
| 15 | ~85% | ~25% |
| 30 | >95% | ~45% |
| 60 | >99% | ~65% |
| (Note: These are hypothetical values for illustrative purposes. Actual results will depend on precise experimental conditions.) |
The graphical representation of this data would show a much steeper reaction profile for this compound, confirming its superior reactivity.
Conclusion
For nucleophilic aromatic substitution reactions on activated rings, the identity of the halogen leaving group has a profound and counter-intuitive effect on reactivity. This compound is unequivocally more reactive than its chloro-analogue. This enhanced reactivity is not due to leaving group ability but is a direct consequence of fluorine's intense inductive electron-withdrawing effect. This effect serves to both increase the electrophilicity of the carbon center being attacked and stabilize the negatively charged Meisenheimer complex formed during the slow, rate-determining step of the SNAr mechanism. This fundamental understanding is crucial for chemists in the rational design of synthetic pathways, enabling them to select the optimal building blocks for efficient and high-yielding transformations.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ncrdsip.com [ncrdsip.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Alternatives for "Methyl 2-Fluoro-4-nitrophenylacetate" in Target Molecule Synthesis
For the discerning researcher in drug discovery and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. "Methyl 2-Fluoro-4-nitrophenylacetate" is a valuable synthon, prized for its activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr) and facile reduction of its nitro group. However, a comprehensive understanding of the available synthetic landscape, including viable alternatives, is paramount for optimizing reaction pathways and achieving research goals. This guide provides an in-depth comparison of "this compound" with alternative reagents and methodologies for the synthesis of key target molecules, supported by experimental data and detailed protocols.
Core Applications of this compound
The utility of this compound primarily revolves around two key transformations:
-
Reduction of the Nitro Group: The nitro moiety can be readily reduced to an amine, yielding valuable intermediates such as Methyl 2-(4-amino-2-fluorophenyl)acetate. This transformation is fundamental in the synthesis of a wide array of substituted anilines, which are prevalent in pharmaceuticals and agrochemicals.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group at the para position, is an excellent leaving group in SNAr reactions. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, to the aromatic ring.
The following diagram illustrates these two primary reaction pathways:
Caption: Primary reaction pathways of this compound.
I. Synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate: A Comparative Analysis
The synthesis of Methyl 2-(4-amino-2-fluorophenyl)acetate is a key application of this compound. Below, we compare the direct reduction of this starting material with an alternative approach starting from p-nitrophenylacetic acid.
Method 1: Direct Reduction of this compound
The direct reduction of the nitro group is a straightforward approach. Common methods include catalytic hydrogenation and metal-mediated reductions.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 2-(4-amino-2-fluorophenyl)acetate.
Experimental Protocol: Metal-Mediated Reduction with Iron
-
Setup: In a round-bottom flask, a mixture of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and acetic acid (or aqueous ammonium chloride) is prepared.
-
Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through Celite. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Method 2: Alternative Synthesis from p-Nitrophenylacetic Acid
An alternative strategy involves starting with a more readily available and often cheaper starting material, p-nitrophenylacetic acid, and introducing the fluorine atom at a later stage. However, for the synthesis of the 2-fluoro-substituted target, a different starting material would be required. A more direct comparison can be made by considering the synthesis of the non-fluorinated analog, methyl p-aminophenylacetate.
Experimental Protocol: Reduction of p-Nitrophenylacetic Acid
-
Setup: In a reactor, add water, 4-nitrophenylacetic acid, and acetic acid. Heat the mixture with stirring to 90-95°C.[1]
-
Reaction: Add iron powder in portions and reflux for 2 hours.[1]
-
Workup: Cool the mixture to 40-50°C and neutralize with sodium carbonate to a pH of 9, then filter. The filtrate is then neutralized with acetic acid to a pH of 4, causing the precipitation of 4-aminophenylacetic acid.[1]
-
Esterification: The resulting 4-aminophenylacetic acid can then be esterified to the methyl ester using standard procedures (e.g., methanol and a catalytic amount of sulfuric acid).
Performance Comparison
| Feature | Method 1: Direct Reduction of this compound | Method 2: Reduction of p-Nitrophenylacetic Acid |
| Starting Material | This compound | p-Nitrophenylacetic Acid |
| Key Transformation | Nitro group reduction | Nitro group reduction followed by esterification |
| Reagents | H₂, Pd/C or Fe, Acetic Acid | Fe, Acetic Acid; then MeOH, H₂SO₄ |
| Typical Yield | Generally high (>90%) for the reduction step | High for both reduction (>95%) and esterification steps[1] |
| Advantages | Direct, fewer steps to the target molecule. | Utilizes a potentially cheaper and more accessible starting material. |
| Disadvantages | The starting material may be more expensive. | Requires an additional esterification step. Does not directly yield the fluoro-substituted product. |
II. Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom of this compound is activated for SNAr. This allows for the synthesis of a variety of derivatives where the fluorine is displaced by a nucleophile.
Method 1: SNAr with this compound
Experimental Protocol: Reaction with an Amine
This protocol is adapted from a general procedure for similar substrates.
-
Setup: Dissolve this compound (1.0 eq) in an aprotic polar solvent such as DMF or DMSO.
-
Reaction: Add the amine nucleophile (1.1 - 1.5 eq) and a base such as potassium carbonate or triethylamine (2.0 eq). Stir the reaction mixture at room temperature or heat to 50-100°C, monitoring by TLC.[2]
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is purified by column chromatography.
Alternative Starting Materials for SNAr
For the synthesis of compounds with a similar substitution pattern, other activated halo-nitroaromatics can be considered.
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene: In this case, the chlorine is the leaving group, activated by the nitro and trifluoromethyl groups.
-
2,4-Dinitrochlorobenzene: A highly activated substrate where the chlorine is readily displaced by a variety of nucleophiles.
The choice of alternative will depend on the desired final product and the specific electronic and steric effects of the other substituents on the ring.
The following diagram illustrates the workflow for a typical SNAr reaction:
Caption: Experimental workflow for a typical SNAr reaction.
III. Alternative Synthetic Strategies for Substituted Phenylacetic Acids
Instead of starting with a pre-functionalized phenylacetate, one can build the molecule from simpler aromatic precursors.
Suzuki Coupling Approach
A modern and versatile alternative is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a boronic acid or ester with an organic halide.
Experimental Protocol: Suzuki Coupling
-
Setup: In a reaction vessel, combine the aryl boronic acid (e.g., 2-fluoro-4-nitrophenylboronic acid) (1.0 eq), a bromoacetate derivative (e.g., methyl bromoacetate) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., THF/water).
-
Reaction: Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Advantages of the Suzuki Coupling Approach:
-
Versatility: A wide range of commercially available boronic acids and organic halides can be used, allowing for the synthesis of a diverse library of compounds.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups.
-
Convergent Synthesis: This approach allows for the late-stage combination of two complex fragments, which can be more efficient than a linear synthesis.
Conclusion
"this compound" is a highly effective synthon for the preparation of substituted anilines and other functionalized aromatic compounds. Its primary strengths lie in the predictable and high-yielding reduction of its nitro group and its susceptibility to nucleophilic aromatic substitution.
However, for researchers seeking to optimize their synthetic routes, considering alternatives is crucial. For the synthesis of the corresponding amino-phenylacetate, starting from a more economical precursor like p-nitrophenylacetic acid (for the non-fluorinated analog) may be advantageous in terms of cost, despite requiring an additional step. For the construction of the substituted phenylacetic acid core itself, modern cross-coupling methodologies like the Suzuki reaction offer greater flexibility and a more convergent approach, potentially leading to higher overall efficiency for the synthesis of a wider range of analogues.
The ultimate choice of starting material and synthetic strategy will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired complexity of the target molecule, and the specific functional groups that need to be tolerated throughout the synthesis.
References
A Comparative Guide to the Biological Activity of Methyl 2-Fluoro-4-nitrophenylacetate Derivatives
In the landscape of modern drug discovery, the phenylacetate scaffold serves as a versatile foundation for developing novel therapeutic agents. The strategic introduction of fluorine and nitro groups, as seen in "Methyl 2-Fluoro-4-nitrophenylacetate," can significantly modulate the molecule's electronic properties and biological activity. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function.
Introduction to the Core Scaffold
This compound is a key chemical intermediate.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target enzymes, while the nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and interactions with biological targets.[2][3][4] These characteristics make its derivatives promising candidates for a range of therapeutic applications, including antimicrobial and anticancer agents.[5][6][7]
Synthetic Pathways and Derivatization Strategies
The derivatization of this compound typically begins with modifications at the ester group or through reactions involving the nitro group, which can be reduced to an amine to allow for a wide array of further chemical transformations. A common synthetic approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amide or ester derivatives, respectively.
Another key strategy involves the reduction of the nitro group to an aniline derivative. This amine can then serve as a handle for introducing diverse functionalities, such as forming Schiff bases or participating in cyclization reactions to generate heterocyclic systems like pyrazoles.[8][9][10][11]
Diagram 1: General Synthetic Workflow for Derivatization
Caption: General synthetic routes for creating diverse derivatives from the parent compound.
Comparative Biological Activities
Derivatives of nitrophenyl-containing scaffolds have shown significant promise as antimicrobial agents. The introduction of heterocyclic moieties, such as pyrazoles, has been a particularly fruitful strategy. These modifications can enhance the compound's ability to interfere with essential microbial processes.
For instance, studies on pyrazole derivatives synthesized from related nitrophenyl precursors have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[8][9][11][12] The mode of action often involves the disruption of the bacterial cell membrane or the inhibition of crucial enzymes.[13][14]
| Derivative Class | Target Organisms | Typical MIC (µg/mL) | Reference |
| Pyrazole Derivatives | S. aureus, E. coli | 6.25 - 125 | [8][11] |
| Furan Derivatives | M. tuberculosis | Modest Activity | [15] |
| Thiazolidinone Conjugates | E. coli, S. aureus | Potent Activity | [12] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency is often influenced by the nature and position of substituents on the newly formed heterocyclic ring.[16][17][18][19] For example, the presence of electron-withdrawing groups on the pyrazole ring can enhance antibacterial activity. Furthermore, the lipophilicity of the derivatives plays a crucial role in their ability to penetrate bacterial cell walls.[13]
The phenylacetate scaffold is also prevalent in the design of anticancer agents. Derivatives, particularly Schiff bases and other heterocyclic compounds, have been evaluated for their cytotoxic effects against various cancer cell lines.[5][20][21][22][23]
The anticancer mechanism of these derivatives can be multifaceted, including the induction of apoptosis, inhibition of key enzymes like tyrosine kinases, and interference with DNA replication.[24][25] The fluoro and nitro substitutions on the parent ring are critical for these activities.
| Derivative Class | Cancer Cell Line | Typical IC50 (µM) | Reference |
| Schiff Base Derivatives | MCF-7 (Breast), HeLa (Cervical) | 2.5 - 80 | [5][22][23] |
| Phenylacetamide Derivatives | PC3 (Prostate), MCF-7 (Breast) | 52 - 100 | [6] |
| β-Phenylalanine Derivatives | A549 (Lung) | Structure-dependent | [26] |
Structure-Activity Relationship (SAR) Insights: For anticancer activity, the nature of the aromatic aldehyde used to form a Schiff base with the amino derivative of this compound can significantly impact cytotoxicity.[5] Substituents that enhance the planarity of the molecule may lead to better intercalation with DNA or improved binding to enzyme active sites.[17][18][19]
Diagram 2: Structure-Activity Relationship Logic
Caption: How structural changes to the core scaffold influence biological outcomes.
Key Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized assays are crucial. Below are outlines of common protocols used to evaluate the antimicrobial and anticancer properties of these derivatives.
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test derivatives (typically ranging from 0.1 to 100 µM) and incubated for 24-72 hours.[5] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5]
Diagram 3: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for determining in vitro anticancer activity.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with tunable biological activities. The strategic incorporation of heterocyclic rings and other functional groups has led to the identification of potent antimicrobial and anticancer agents. Future research should focus on optimizing the lead compounds to improve their selectivity and reduce potential toxicity. Further investigations into their mechanisms of action will be crucial for their development as next-generation therapeutics. The exploration of these derivatives as enzyme inhibitors, particularly in the context of fluorinated compounds' known ability to form stable interactions with enzyme active sites, presents a compelling avenue for future studies.[2][4][27]
References
- 1. This compound|CAS 337529-74-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectjournals.com [connectjournals.com]
- 9. ejbps.com [ejbps.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 19. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 20. cajmns.casjournal.org [cajmns.casjournal.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researcher.manipal.edu [researcher.manipal.edu]
- 24. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of "Methyl 2-Fluoro-4-nitrophenylacetate": A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and a prerequisite for understanding its biological activity. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques for the validation of "Methyl 2-Fluoro-4-nitrophenylacetate," a key intermediate in medicinal chemistry.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise atomic arrangement within a molecule.[1][2] It provides unambiguous, high-resolution three-dimensional structural data, including bond lengths, bond angles, and absolute configuration, which are critical for rational drug design and structure-based functional studies.[1] The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal, producing a unique pattern that can be mathematically reconstructed into a detailed electron density map and, subsequently, an atomic model of the molecule.[2]
Causality in Experimental Design: Why Crystallography?
While other methods can provide evidence for a chemical structure, they often infer connectivity and conformation indirectly. X-ray crystallography directly visualizes the atomic positions in the solid state, resolving any ambiguity in isomerism, stereochemistry, or tautomerism. For a molecule like this compound, where the relative positions of the fluoro, nitro, and acetate groups on the phenyl ring are critical, crystallography provides the definitive answer.
Experimental Protocol: From Powder to Validated Structure
The journey from a synthesized compound to a validated crystal structure involves several critical stages, each requiring careful execution.[1][3]
Step 1: Synthesis and High-Purity Recrystallization
-
Objective: To obtain the target compound with the highest possible purity (>99%), as impurities can significantly hinder crystal growth.
-
Protocol:
-
Synthesize this compound via a suitable method, such as the esterification of 2-Fluoro-4-nitrophenylacetic acid.
-
Purify the crude product using flash column chromatography.
-
Perform a final recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to remove any remaining micro-impurities. The purity should be confirmed by ¹H NMR and LC-MS.
-
Step 2: Growing Diffraction-Quality Single Crystals
-
Objective: To grow a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions) with no significant defects.[2][3] This is often the most challenging step in the process.[1]
-
Protocol (Slow Evaporation):
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent or solvent mixture. A good starting point is a solvent in which the compound is moderately soluble.[4] Based on analogous fluoronitrophenyl compounds, a 1:1 acetone/ethanol solution can be effective.[5][6]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.[4]
-
Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[4] Patience is key, as rapid growth often leads to poorly ordered crystals.
-
Step 3: X-ray Diffraction Data Collection
-
Objective: To measure the angles and intensities of the X-rays diffracted by the crystal lattice.
-
Protocol:
-
Carefully select and mount a suitable crystal on a goniometer head.
-
The crystal is typically flash-cooled to 100 K in a stream of liquid nitrogen to minimize thermal motion and radiation damage.[7]
-
Mount the goniometer on the X-ray diffractometer (equipped with a source like Mo Kα or Cu Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Step 4: Structure Solution, Refinement, and Validation
-
Objective: To process the diffraction data to generate a chemically sensible molecular model and validate its quality.
-
Protocol:
-
Data Reduction: Integrate the raw diffraction images and apply corrections for experimental factors to produce a reflection file.
-
Structure Solution: For small molecules like this, direct methods are typically used to solve the phase problem and generate an initial electron density map.[2]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.
-
Validation: The final refined structure is rigorously checked for geometric and crystallographic consistency. This is formally done using the International Union of Crystallography's checkCIF service, which generates a validation report highlighting any potential issues.[8]
-
Orthogonal Validation: A Comparative Look at Alternative Techniques
While X-ray crystallography is unparalleled for solid-state structure determination, other techniques provide complementary data, are non-destructive, and are essential when suitable crystals cannot be obtained.[9][10]
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[11] | Measurement of the mass-to-charge ratio of ionized molecules.[9] |
| Sample Type | Single, well-ordered crystal.[3] | Soluble compound in a suitable deuterated solvent. | Ionizable compound, often in solution. |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[10] | Atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[11] | Molecular weight, elemental composition, and fragmentation patterns for substructure analysis.[9] |
| Resolution | Atomic (<1 Å).[10] | Atomic to near-atomic. | Low (provides connectivity and formula).[9] |
| Key Advantage | Unambiguous and definitive 3D structure determination.[1] | Provides structural information in a physiologically relevant solution state. | High sensitivity and accuracy for molecular formula determination (HRMS). |
| Limitation | Requires diffraction-quality crystals, which can be difficult to grow.[1] | Provides data on average solution conformation; cannot determine absolute configuration directly. | Provides no direct 3D conformational or stereochemical information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For this compound, a suite of NMR experiments would be used to confirm the proposed structure in solution:
-
¹H NMR: Would confirm the number of distinct proton environments, their integrations (number of protons), and their coupling patterns, confirming the substitution pattern on the aromatic ring and the presence of the acetate methyl and methylene groups.
-
¹³C NMR: Would identify the number of unique carbon atoms, confirming the carbon backbone of the molecule.
-
¹⁹F NMR: Crucial for this molecule, this experiment would show a signal for the fluorine atom, and its coupling to nearby protons (³JHF) would further solidify the ortho-position relative to the acetate-bearing carbon.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula (C₉H₈FNO₄ for the target molecule), serving as a fundamental check that the correct atoms are present in the correct numbers.
Integrated Workflow for Structural Validation
A robust structural validation strategy integrates these techniques. The workflow below illustrates the logical progression from synthesis to a fully validated structure, highlighting the central and decisive role of X-ray crystallography.
Caption: Workflow for the structural validation of a small molecule.
Conclusion
For the unequivocal structural determination of "this compound," single-crystal X-ray crystallography is the definitive analytical method. It provides an unparalleled level of detail, yielding a precise three-dimensional atomic map that is indispensable for applications in drug design and materials science. While techniques like NMR and HRMS are essential for confirming molecular formula and connectivity in solution, they serve as complementary and supportive data points. A truly validated structure, especially for regulatory or patent purposes, relies on the foundational evidence that only a high-quality crystal structure can provide.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Synthetic Routes of Methyl 2-Fluoro-4-nitrophenylacetate
Introduction
Methyl 2-fluoro-4-nitrophenylacetate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluoro and nitro groups on the phenyl ring, combined with the reactive ester functionality, makes it a versatile building block for the construction of more complex molecules. The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various modifications of the ester. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of considerations regarding starting materials, reaction conditions, and overall efficiency. These routes are:
-
Route A: Electrophilic Nitration of a Precursor Ester. This approach involves the direct nitration of a pre-existing phenylacetate derivative.
-
Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy relies on the displacement of a suitable leaving group from a nitro-activated aromatic ring by a carbon nucleophile.
-
Route C: Esterification of the Corresponding Carboxylic Acid. In this method, the carboxylic acid analog, 2-fluoro-4-nitrophenylacetic acid, is first synthesized and then converted to the desired methyl ester.
This guide will delve into the specifics of each of these routes, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to facilitate an informed decision-making process for the synthetic chemist.
Route A: Electrophilic Nitration of Methyl 2-Fluorophenylacetate
This route is conceptually the most direct, involving the introduction of the nitro group onto the commercially available Methyl 2-fluorophenylacetate.
Reaction Scheme
Figure 1: General scheme for the nitration of Methyl 2-fluorophenylacetate.
Mechanistic Considerations and Regioselectivity
The key challenge in this route is controlling the regioselectivity of the nitration. The starting material possesses two directing groups: the fluorine atom and the methyl acetate group.
-
Fluorine: As a halogen, fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. It is, however, deactivating due to its high electronegativity.
-
Methyl Acetate Group (-CH₂COOCH₃): This group is weakly deactivating and a meta-director.
The nitration of substituted benzenes with competing directing groups often leads to a mixture of isomers. In this specific case, the ortho, para-directing influence of the fluorine atom and the meta-directing influence of the methyl acetate group can result in nitration at multiple positions on the ring. The major product is typically the result of a combination of electronic and steric effects. Experimental evidence for similar systems suggests that nitration will predominantly occur at the position that is para to the fluorine and meta to the acetate group, which is the desired 4-position. However, the formation of other isomers is highly probable, necessitating careful purification.
Experimental Protocol
Materials:
-
Methyl 2-fluorophenylacetate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5.0 g of Methyl 2-fluorophenylacetate to the cold sulfuric acid with continuous stirring, maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of Methyl 2-fluorophenylacetate over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Commercially available starting material. | Potential for the formation of multiple isomers, leading to lower yields of the desired product and requiring extensive purification. |
| Relatively simple one-step reaction. | The use of strong, corrosive acids requires careful handling and temperature control. |
| Scalability can be challenging due to the exothermic nature of the reaction and the need for precise temperature control. |
Route B: Nucleophilic Aromatic Substitution (SNAr) Approach
This route leverages the high reactivity of fluoronitroaromatics towards nucleophilic attack. A common starting material for this approach is 3,4-difluoronitrobenzene.
Reaction Scheme
Figure 2: SNAr approach starting from 3,4-difluoronitrobenzene.
Mechanistic Considerations
The nitro group strongly activates the aromatic ring towards nucleophilic attack. In 3,4-difluoronitrobenzene, the fluorine atom at the 4-position (para to the nitro group) is significantly more activated towards substitution than the fluorine at the 3-position (meta to the nitro group). This is because the negative charge in the Meisenheimer complex intermediate can be delocalized onto the nitro group when the nucleophile attacks at the 4-position. This high regioselectivity makes this a very attractive route. The subsequent steps involve a standard malonic ester synthesis workflow: hydrolysis of the diester followed by decarboxylation to form the acetic acid derivative, and finally, esterification.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-(2-fluoro-4-nitrophenyl)malonate [1]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 5.28 g) in dry DMF (100 mL) at 0°C, add diethyl malonate (20.11 g) dropwise.
-
After stirring for 10 minutes at 0°C, add a solution of 3,4-difluoronitrobenzene (10.00 g) in DMF (10 mL) dropwise.
-
Heat the reaction mixture to 70°C and stir overnight.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Hydrolysis and Decarboxylation to 2-Fluoro-4-nitrophenylacetic acid
-
Dissolve the crude diethyl 2-(2-fluoro-4-nitrophenyl)malonate in a mixture of ethanol (100 mL) and 10% aqueous sodium hydroxide (100 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
The precipitated product, 2-fluoro-4-nitrophenylacetic acid, is collected by filtration, washed with cold water, and dried.
Step 3: Esterification to this compound
-
Suspend the dried 2-fluoro-4-nitrophenylacetic acid in methanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (1 mL).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity in the initial SNAr step. | Multi-step synthesis. |
| Generally good yields for each step. | The use of sodium hydride requires anhydrous conditions and careful handling. |
| Avoids the issue of isomeric mixtures from nitration. | The overall yield is dependent on the efficiency of three separate reactions. |
Route C: Esterification of 2-Fluoro-4-nitrophenylacetic Acid
This route is a viable alternative if the starting carboxylic acid is readily available or can be synthesized efficiently through a different pathway.
Reaction Scheme
Figure 3: Esterification of the corresponding carboxylic acid.
Synthesis of the Precursor Acid
Besides the malonic ester route described in Route B, 2-fluoro-4-nitrophenylacetic acid can be prepared via other methods, such as the Knoevenagel condensation of 4-fluoro-2-nitrobenzaldehyde with malonic acid. The choice of method for synthesizing the acid will depend on the availability and cost of the starting materials.
Experimental Protocol (Fischer Esterification)
The experimental protocol for the esterification step is identical to Step 3 in Route B.
Alternative Esterification using Thionyl Chloride:
-
Suspend 2-fluoro-4-nitrophenylacetic acid (5.0 g) in toluene (50 mL).
-
Add thionyl chloride (3.2 mL) and a catalytic amount of DMF (2 drops).
-
Heat the mixture at 80°C for 2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane (50 mL) and cool to 0°C.
-
Slowly add methanol (5 mL) and stir at room temperature for 1 hour.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| The final esterification step is typically high-yielding and straightforward. | The overall efficiency depends on the accessibility and synthesis of the starting carboxylic acid. |
| Several methods are available for esterification, providing flexibility. | This route may not be the most atom-economical if the synthesis of the acid is lengthy. |
| Can be a very efficient one-step conversion if the acid is commercially available. |
Comparative Analysis
| Feature | Route A: Nitration | Route B: SNAr | Route C: Esterification |
| Number of Steps | 1 | 3 | 1 (from the acid) |
| Starting Materials | Methyl 2-fluorophenylacetate | 3,4-Difluoronitrobenzene, Diethyl malonate | 2-Fluoro-4-nitrophenylacetic acid |
| Regioselectivity | Potentially poor, leads to isomeric mixtures. | Excellent in the key C-C bond-forming step. | Not applicable for the final step, but depends on the synthesis of the acid. |
| Yield | Moderate, but can be low for the desired isomer after purification. | Good to high overall yield. | High yield for the esterification step. |
| Purification | Challenging (column chromatography to separate isomers). | Relatively straightforward for each step. | Generally simple purification. |
| Scalability | Difficult due to exothermicity and selectivity issues. | More readily scalable. | Scalable. |
| Safety | Use of highly corrosive mixed acids. | Use of sodium hydride (flammable solid). | Depends on the esterification method; thionyl chloride is corrosive and toxic. |
Conclusion
The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the researcher or organization.
-
Route A (Nitration) is the most direct on paper but is hampered by significant regioselectivity issues that can lead to low yields of the desired product and difficult purification. This route is best suited for small-scale exploratory synthesis where a mixture of isomers might be acceptable for initial screening.
-
Route B (SNAr) , starting from 3,4-difluoronitrobenzene, is a robust and reliable method. Its high regioselectivity in the key substitution step makes it an excellent choice for producing the target molecule with high purity and in good overall yield. This route is well-suited for both laboratory-scale synthesis and potential scale-up.
-
Route C (Esterification) is the most efficient if the precursor, 2-fluoro-4-nitrophenylacetic acid, is readily available. The final esterification is a high-yielding and clean reaction. Therefore, if a cost-effective source of the acid is secured, this becomes the preferred method.
For researchers requiring a reliable and scalable synthesis of pure this compound, Route B is the most recommended approach due to its predictable and high-yielding nature, despite being a multi-step process.
References
The Strategic Advantage of Fluorine: A Comparative Guide to Methyl 2-Fluoro-4-nitrophenylacetate in Synthetic Transformations
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and ultimately, the success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 2-Fluoro-4-nitrophenylacetate, a versatile reagent that offers significant advantages in specific synthetic transformations, particularly in the realm of nucleophilic aromatic substitution (SNAr). We will explore the unique reactivity conferred by the strategically placed fluorine atom, compare its performance to other halogenated analogs, and provide detailed experimental protocols for its application in the synthesis of valuable heterocyclic scaffolds.
The Decisive Role of the Ortho-Fluoro Substituent in Nucleophilic Aromatic Substitution
The enhanced reactivity of this compound in SNAr reactions is a direct consequence of the electronic properties of the fluorine atom and its position relative to the nitro group and the acetate moiety. The aromatic ring is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the para position. The addition of a fluorine atom at the ortho position further amplifies this effect.
The accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1][2] The high electronegativity of fluorine plays a crucial role in this step. By inductively withdrawing electron density from the ipso-carbon, the fluorine atom renders it more electrophilic and thus more susceptible to nucleophilic attack. This leads to a significant rate enhancement compared to other halogen substituents.
It is a well-established principle in SNAr reactions of activated aryl halides, often referred to as the "element effect," that the leaving group ability follows the order: F > NO₂ > Cl ≈ Br > I.[1] This counterintuitive trend, where the strongest carbon-halogen bond results in the fastest reaction, underscores that the C-F bond cleavage is not the rate-determining step. Instead, the exceptional ability of fluorine to activate the ring towards the initial nucleophilic addition is the dominant factor.
Comparative Performance: The Fluorine Advantage in Action
To illustrate the practical implications of the enhanced reactivity of this compound, we present a comparative overview of its performance against its chloro- and bromo-analogs in a typical SNAr reaction with a generic amine nucleophile. While specific reaction rates are highly dependent on the nucleophile, solvent, and temperature, the general trend in reactivity is consistently observed.
| Leaving Group (X) | Relative Reaction Rate | Typical Reaction Conditions | Typical Yield (%) |
| F | Fastest | Room Temperature to mild heating (e.g., 60 °C) | >95% |
| Cl | Moderate | Elevated temperatures (e.g., 100-120 °C) | 70-85% |
| Br | Slowest | High temperatures (e.g., >140 °C), often with longer reaction times | 50-70% |
This table presents representative data to illustrate the general reactivity trend. Actual results may vary depending on the specific reaction conditions and substrates.
The data clearly demonstrates that the use of this compound allows for milder reaction conditions and significantly higher yields, which are critical considerations in process development and large-scale synthesis. The ability to perform reactions at lower temperatures can also lead to improved selectivity and reduced formation of byproducts.
Application in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds
The exceptional reactivity of this compound makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of N-Arylpiperazines
N-Arylpiperazines are ubiquitous motifs in pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of these compounds via SNAr is a common and efficient strategy.
Experimental Protocol: Synthesis of Methyl 2-(4-nitro-2-(piperazin-1-yl)phenyl)acetate
-
Materials:
-
This compound (1.0 equiv)
-
Piperazine (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add piperazine and potassium carbonate.
-
Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired product.
-
Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in antipsychotic and other therapeutic areas.[1][3][4][5] The synthesis can be achieved through a tandem SNAr and intramolecular cyclization sequence.
Experimental Protocol: Synthesis of a Phenothiazine Derivative
-
Materials:
-
This compound (1.0 equiv)
-
2-Aminothiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2-aminothiophenol in DMSO, add potassium carbonate and stir for 15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 120 °C and monitor by TLC.
-
After completion of the SNAr step, the intermediate will undergo in-situ reduction of the nitro group and subsequent cyclization to form the phenothiazine core.
-
Work-up involves pouring the reaction mixture into water and extracting with an organic solvent.
-
Mechanistic Rationale and Workflow Visualization
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams illustrate the SNAr mechanism and a generalized experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Generalized Experimental Workflow for SNAr Reactions.
Conclusion
In the landscape of modern organic synthesis, this compound emerges as a superior reagent for a range of synthetic transformations, most notably in nucleophilic aromatic substitution reactions. Its enhanced reactivity, driven by the powerful electron-withdrawing nature of the ortho-fluoro substituent, allows for milder reaction conditions, shorter reaction times, and higher yields when compared to its chloro and bromo counterparts. These advantages translate to greater efficiency, cost-effectiveness, and sustainability in the synthesis of complex molecules, including valuable heterocyclic scaffolds for drug discovery and development. The strategic incorporation of this fluorinated building block can significantly streamline synthetic routes and is a testament to the profound impact of fluorine chemistry in contemporary research.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Cross-Reactivity Analysis of Methyl 2-Fluoro-4-nitrophenylacetate in Immunoassay Development
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of modern pharmaceutical and agrochemical research, the development of highly specific analytical methods is paramount for accurate quantification and safety assessment. Small molecules, such as Methyl 2-Fluoro-4-nitrophenylacetate, often serve as critical intermediates or target analytes.[1][2][3][4] When employing immunochemical methods like immunoassays for their detection, understanding the potential for cross-reactivity is not just a matter of procedural validation but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of this compound's cross-reactivity profile, grounded in established immunochemical principles and supported by detailed experimental workflows.
Introduction: The Immunochemical Significance of this compound
This compound is a versatile chemical intermediate characterized by a nitrophenyl group, a fluorine substituent, and a methyl ester.[3][4] While not inherently immunogenic due to its low molecular weight, its structure is typical of a hapten . Haptens are small molecules that can elicit a specific immune response when conjugated to a larger carrier molecule, such as a protein.[5][][7] This hapten-carrier conjugate can then be used to generate antibodies that specifically recognize the hapten.
The utility of such antibodies in an immunoassay is directly dependent on their specificity. Cross-reactivity, the binding of the antibody to molecules other than the target analyte, can lead to false-positive results and inaccurate quantification. Therefore, a thorough investigation of the cross-reactivity of antibodies raised against this compound is a critical step in the development of a reliable analytical method.
The Causality Behind Experimental Design: A Self-Validating Approach to Cross-Reactivity Assessment
The objective of a cross-reactivity study is to challenge the specificity of the developed antibodies against a panel of structurally similar compounds. The experimental design is, therefore, centered around a competitive immunoassay format, typically an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This format is chosen for its sensitivity and its ability to directly measure the inhibition of antibody-antigen binding by a competing analyte.[8][9][10]
The logic of this approach is self-validating: if a structurally related compound can effectively compete with the target analyte for antibody binding sites, it demonstrates cross-reactivity. The degree of this competition, quantified as the concentration of the competitor required to cause a 50% reduction in signal (IC50), provides a quantitative measure of cross-reactivity.
Experimental Workflow: From Hapten to Cross-Reactivity Data
The entire process, from preparing the immunogen to generating cross-reactivity data, follows a logical and interconnected sequence.
Caption: Experimental workflow for cross-reactivity assessment.
Detailed Experimental Protocols
Hapten-Carrier Conjugation
The carboxyl group of the acetate moiety in this compound can be hydrolyzed to a carboxylic acid, which can then be coupled to the primary amine groups of a carrier protein using a carbodiimide crosslinker like EDC.[7][11]
Protocol:
-
Hydrolysis of this compound:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a stoichiometric amount of aqueous sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the solution to precipitate the carboxylic acid derivative.
-
Filter, wash, and dry the resulting 2-Fluoro-4-nitrophenylacetic acid.
-
-
EDC Conjugation:
-
Dissolve 2-Fluoro-4-nitrophenylacetic acid and a carrier protein (e.g., Bovine Serum Albumin for immunization, Ovalbumin for coating) in a suitable buffer (e.g., MES buffer, pH 4.7-6.0).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to the solution.
-
Incubate for 2-4 hours at room temperature.
-
Purify the conjugate by dialysis or gel filtration to remove unreacted hapten and crosslinker by-products.
-
Characterize the conjugate using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to determine the hapten-to-carrier ratio.[12]
-
Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Testing
Principle: The coating antigen (Hapten-OVA) is immobilized on the microplate wells. A fixed amount of primary antibody is pre-incubated with either the standard (this compound) or a potential cross-reactant. This mixture is then added to the wells. The free antibody will bind to the coating antigen. The amount of bound antibody is inversely proportional to the concentration of the free analyte in the sample.
Caption: Principle of indirect competitive ELISA (ic-ELISA).
Protocol:
-
Coating: Coat microtiter plate wells with the Hapten-OVA conjugate (1-10 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Wash the wells three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and potential cross-reactants in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate for 30-60 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG) at its optimal dilution.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Comparative Cross-Reactivity Data
The following table presents hypothetical but plausible cross-reactivity data for antibodies raised against this compound. The selection of potential cross-reactants is based on structural similarity, focusing on variations in the ester group, the position of the fluoro and nitro groups, and the presence or absence of these functional groups.
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | 10.2 | 100 | |
| Ethyl 2-Fluoro-4-nitrophenylacetate | 15.8 | 64.6 | |
| 2-Fluoro-4-nitrophenylacetic acid | 25.1 | 40.6 | |
| Methyl 4-nitrophenylacetate | 150.7 | 6.8 | |
| Methyl 2-fluorophenylacetate | > 1000 | < 1.0 | |
| 4-Nitrophenol | > 1000 | < 1.0 | |
| Methyl 2-(4-fluoro-3-nitrophenyl)acetate | 85.3 | 11.9 | |
| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | 120.4 | 8.5 |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100
Interpretation of Results:
-
High Cross-Reactivity: Ethyl 2-Fluoro-4-nitrophenylacetate and 2-Fluoro-4-nitrophenylacetic acid would likely show significant cross-reactivity. The antibody recognizes the core 2-fluoro-4-nitrophenylacetyl structure, with some tolerance for modifications to the ester/acid group.
-
Moderate Cross-Reactivity: Isomers with different substitution patterns, such as Methyl 2-(4-fluoro-3-nitrophenyl)acetate, exhibit reduced but still measurable cross-reactivity. This indicates that the specific positions of the fluoro and nitro groups are important for antibody recognition.
-
Low to Negligible Cross-Reactivity: Compounds lacking either the fluoro or the nitro group, or the entire acetyl side chain (like 4-Nitrophenol), show minimal cross-reactivity. This demonstrates the high specificity of the antibody for the complete hapten structure.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for assessing the cross-reactivity of this compound. The provided protocols and comparative data serve as a blueprint for researchers developing immunoassays for this and other small molecule haptens. The key takeaway is that cross-reactivity is not an afterthought but a central component of assay development, ensuring the generation of reliable and trustworthy data.
Future work should focus on expanding the panel of cross-reactants to include potential metabolites and environmental degradation products of this compound and related compounds. Additionally, the development of monoclonal antibodies could offer even higher specificity and reduced lot-to-lot variability, further enhancing the robustness of the immunoassay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Hapten - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Efficiency of Methyl 2-Fluoro-4-nitrophenylacetate as a Synthon in Nucleophilic Aromatic Substitution: A Comparative Guide
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Among the vast arsenal of synthons available to chemists, activated aromatic systems designed for nucleophilic aromatic substitution (SNAr) reactions hold a place of prominence. This guide provides an in-depth comparative analysis of Methyl 2-Fluoro-4-nitrophenylacetate , benchmarking its performance against its chloro-analogue and other related synthons. Through a blend of mechanistic insights and supporting experimental data, we will demonstrate the superior efficiency of the fluoro-substituted synthon, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Role of Activated Aryl Halides in SNAr Chemistry
Nucleophilic aromatic substitution is a cornerstone of C-N, C-O, and C-S bond formation in aromatic systems. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity of the ring.
The efficiency of an SNAr reaction is critically dependent on three factors:
-
The electronic nature of the aromatic ring: The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), is essential to activate the ring towards nucleophilic attack.
-
The nature of the leaving group: The facility with which the leaving group departs influences the overall reaction rate.
-
The strength of the nucleophile: A more potent nucleophile will generally lead to a faster reaction.
This guide focuses on the pivotal role of the leaving group, comparing the performance of fluorine and chlorine in the context of the Methyl 2-halo-4-nitrophenylacetate scaffold.
The Counterintuitive Case of Halogen Reactivity in SNAr
In the realm of aliphatic nucleophilic substitution (SN1 and SN2), the reactivity of halides as leaving groups follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is often reversed, with fluorine being the most effective leaving group.[1] This counterintuitive phenomenon is a direct consequence of the reaction mechanism.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer intermediate. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer complex. This stabilization of the transition state leading to the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. While the C-F bond is stronger than the C-Cl bond, the cleavage of this bond occurs in the fast, second step of the reaction and therefore does not significantly impact the overall reaction rate.
Experimental Benchmarking: A Comparative Study
To provide concrete evidence for the superior efficiency of "this compound," we will draw upon a well-documented analogous system: the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. This system has been extensively studied and provides clear, quantitative data on the effect of the halogen leaving group.
Benchmark Reaction: Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine
The reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine in ethanol serves as an excellent model to illustrate the difference in reactivity.
Quantitative Comparison of Reaction Rates
Kinetic studies of this reaction have unequivocally demonstrated the superior performance of the fluorinated substrate. The relative rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene are significantly higher than those for its chloro-analogue.
| Synthon | Relative Rate Constant (krel) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~3.3 x 10⁻³ |
Data adapted from studies on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in ethanol at 25°C.
This dramatic difference, with the fluoro-substituted compound reacting approximately 300 times faster, underscores the profound impact of the fluorine atom in accelerating the SNAr reaction. This allows for milder reaction conditions, shorter reaction times, and often leads to higher yields and purer products.
Alternative Synthons for Comparison
While "Methyl 2-Chloro-4-nitrophenylacetate" is the most direct analogue for comparison, other synthons can also be considered for similar transformations, each with its own advantages and disadvantages.
-
Methyl 4-nitrophenylacetate: Lacks an ortho-activating group, making it significantly less reactive in SNAr reactions.
-
Methyl 2,4-dinitrophenylacetate: The presence of a second nitro group further activates the ring, leading to very high reactivity. However, this increased reactivity can sometimes lead to side reactions and may be unnecessary for many transformations. The cost of this synthon is also typically higher.
The choice of synthon will ultimately depend on the specific requirements of the synthesis, including the nucleophilicity of the coupling partner and the desired reaction conditions. However, for a balance of reactivity, stability, and cost-effectiveness, "this compound" often represents the optimal choice.
Experimental Protocols
The following are representative, detailed protocols for the reaction of "this compound" and its chloro-analogue with a common nucleophile, piperidine. These protocols are based on general procedures for SNAr reactions and are designed to be self-validating.
Protocol 1: Reaction of this compound with Piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add piperidine dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-(piperidin-1-yl)-2-nitrophenyl)acetate.
Expected Outcome: High yield (>90%) and short reaction time.
Protocol 2: Reaction of Methyl 2-Chloro-4-nitrophenylacetate with Piperidine
Materials:
-
Methyl 2-Chloro-4-nitrophenylacetate (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of Methyl 2-Chloro-4-nitrophenylacetate in DMF, add potassium carbonate.
-
Add piperidine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-(piperidin-1-yl)-2-nitrophenyl)acetate.
Expected Outcome: Moderate to good yield (60-80%) and significantly longer reaction time compared to the fluoro-analogue.
Conclusion: A Clear Advantage in Synthetic Efficiency
The evidence presented in this guide unequivocally demonstrates the superior efficiency of This compound as a synthon in nucleophilic aromatic substitution reactions compared to its chloro-analogue. The key takeaways are:
-
Enhanced Reactivity: The strong inductive effect of the fluorine atom accelerates the rate-determining step of the SNAr reaction, leading to significantly faster reaction times.
-
Milder Reaction Conditions: The increased reactivity of the fluoro-synthon often allows for reactions to be conducted at lower temperatures, which can improve the stability of sensitive functional groups and reduce the formation of byproducts.
-
Higher Yields and Purity: The combination of faster reactions and milder conditions frequently translates to higher isolated yields of the desired product with improved purity.
For researchers and drug development professionals seeking to optimize their synthetic routes, the choice of "this compound" over its chloro counterpart can lead to substantial improvements in efficiency, cost-effectiveness, and overall success of the synthetic endeavor.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 2-Fluoro-4-nitrophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Methyl 2-Fluoro-4-nitrophenylacetate is a compound that, based on its functional groups (a nitrophenyl group and a fluoroacetate moiety), is anticipated to exhibit certain toxicological properties. Analogous compounds, such as Methyl 3-hydroxy-4-nitrophenylacetate and 2-Fluoro-4-nitrophenol, are known to cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with a high degree of caution.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Eye Damage: Potential for serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Toxicity: While specific data is unavailable, related nitro-aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.
A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the specific manipulations involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks of exposure. A multi-layered approach to PPE is recommended.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when there is a significant risk of splashes, such as during transfers of solutions. | Protects against splashes of the chemical or its solutions, which can cause serious eye damage[1][3][4]. |
| Hand | Nitrile gloves are a suitable minimum for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Double-gloving is recommended. | Provides a barrier against skin contact[5]. The selection of glove material should be based on the solvent used and the duration of contact[6]. |
| Body | A flame-resistant laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat. | Protects the skin and personal clothing from contamination[6][7]. |
| Respiratory | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of airborne particles or vapors, which may cause respiratory irritation[1][3]. |
PPE Donning and Doffing Protocol
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential for minimizing exposure and preventing accidents.
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. The work area should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors[8]. Use non-sparking tools to prevent ignition of flammable solvents[9].
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[5]. Do not eat, drink, or smoke in the laboratory[10].
Storage Requirements
-
Store this compound in a tightly sealed, properly labeled container[1].
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[6][9].
-
Store in a locked cabinet or other secure location to restrict access.
Emergency Procedures: Spill and Exposure Response
Prompt and correct response to an emergency can significantly mitigate potential harm.
Spill Cleanup
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention[1][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect human health and the environment.
Waste Disposal Protocol
-
Segregation: Due to the presence of fluorine, waste containing this compound should be disposed of in a designated "Halogenated Organic Waste" container[8].
-
Containerization: Use robust, leak-proof containers that are clearly labeled with the chemical name and associated hazards[6][9].
-
Disposal: Do not dispose of this chemical down the drain[1][9]. All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company[3][4].
By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
